3-Methoxy-4-hydroxyphenylglycolaldehyde
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,8,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAJVAPYPFKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331518 | |
| Record name | AG-E-26326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17592-23-3 | |
| Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-E-26326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of 3-Methoxy-4-hydroxyphenylglycolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a critical intermediate in the metabolic pathway of norepinephrine, serves as a key subject of investigation for researchers in neurobiology, pharmacology, and drug development. As the aldehyde metabolite of metanephrine, its biochemical properties, synthesis, and enzymatic conversions offer valuable insights into the regulation of catecholamines and the pathophysiology of related neurological and metabolic disorders. This technical guide provides a comprehensive overview of the core biochemical aspects of MHPG-aldehyde, including its physicochemical properties, detailed experimental protocols for its synthesis and enzymatic analysis, and its role in biological pathways.
Core Biochemical and Physical Properties
This compound is a member of the class of organic compounds known as methoxyphenols, containing a methoxy group attached to the benzene ring of a phenol moiety.[1] It is functionally related to 3,4-dihydroxymandelaldehyde.[2] While extensive experimental data on its physical properties is limited, a combination of experimental and predicted values provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | PubChem[2] |
| Molecular Weight | 182.17 g/mol | PubChem[2] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[2] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Water Solubility (predicted) | 5.13 mg/mL | P. aeruginosa Metabolome Database[3] |
| LogP (experimental) | 0.517 | Human Metabolome Database (HMDB)[1] |
| pKa (strongest acidic, predicted) | 9.9 | Human Metabolome Database (HMDB)[1] |
| pKa (strongest basic, predicted) | -3.8 | Human Metabolome Database (HMDB)[1] |
| CAS Number | 17592-23-3 | PubChem[2] |
| Synonyms | MHPG-aldehyde, MOPEGAL, 4-hydroxy-3-methoxymandelaldehyde, 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | P. aeruginosa Metabolome Database, PubChem[2][3] |
Synthesis of this compound
The chemical synthesis of this compound can be approached through the oxidation of the corresponding alcohol, 3-Methoxy-4-hydroxyphenylglycol (MHPG). A plausible synthetic route starts from vanillin, a readily available precursor.
Experimental Protocol: Synthesis from Vanillin (Adapted)
This protocol is adapted from established synthetic pathways for related compounds, such as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde.[4]
Step 1: Reduction of Vanillin to Vanillyl Alcohol
-
Dissolve vanillin in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillyl alcohol.
Step 2: Conversion of Vanillyl Alcohol to a Protected Intermediate
To avoid unwanted side reactions, the hydroxyl groups of vanillyl alcohol may need to be protected before subsequent steps. This can be achieved using standard protecting group chemistry.
Step 3: Introduction of the Second Hydroxyl Group
This step involves the conversion of the protected vanillyl alcohol to a diol, which can be a multi-step process.
Step 4: Selective Oxidation to the Aldehyde
-
Dissolve the protected diol in a suitable solvent like dichloromethane.
-
Use a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to selectively oxidize the primary alcohol to the aldehyde.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the protected MHPG-aldehyde.
Step 5: Deprotection
-
Remove the protecting groups using appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.
-
Purify the product using column chromatography.
Role in Norepinephrine Metabolism
This compound is a key intermediate in the catabolism of norepinephrine. This metabolic pathway is crucial for the termination of noradrenergic signaling and the maintenance of neurotransmitter homeostasis.
Caption: Metabolic pathway of norepinephrine highlighting the central role of this compound.
Enzymatic Conversion of this compound
MHPG-aldehyde is at a metabolic crossroads, where it can be either reduced to 3-Methoxy-4-hydroxyphenylglycol (MHPG) by aldose reductase or oxidized to vanillylmandelic acid (VMA) by aldehyde dehydrogenase.
Experimental Protocol: Aldehyde Dehydrogenase Activity Assay (Adapted)
This protocol is adapted from commercially available colorimetric assay kits and can be modified for the specific use of MHPG-aldehyde as a substrate.
Materials:
-
Purified aldehyde dehydrogenase (ALDH) enzyme
-
This compound (substrate)
-
NAD⁺ (cofactor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Colorimetric probe that reacts with NADH
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MHPG-aldehyde in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentration in the assay buffer.
-
Prepare a solution of NAD⁺ in the assay buffer.
-
Prepare the colorimetric probe solution according to the manufacturer's instructions.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution
-
Colorimetric probe solution
-
Sample containing ALDH or purified ALDH enzyme
-
-
Initiate the reaction by adding the MHPG-aldehyde substrate solution.
-
For a blank or negative control, substitute the substrate with the assay buffer.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADH production by determining the change in absorbance over time (ΔA450/min).
-
The ALDH activity can be calculated using the molar extinction coefficient of the colored product.
-
Experimental Protocol: Aldose Reductase Activity Assay (Adapted)
This protocol is adapted from commercially available colorimetric assay kits and can be modified for the specific use of MHPG-aldehyde as a substrate.[5]
Materials:
-
Purified aldose reductase (AR) enzyme
-
This compound (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.2)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MHPG-aldehyde in a suitable solvent and dilute to the desired final concentration in the assay buffer.
-
Prepare a solution of NADPH in the assay buffer.
-
-
Assay Reaction:
-
In a UV-transparent 96-well plate or cuvette, add the following:
-
Assay Buffer
-
NADPH solution
-
Sample containing AR or purified AR enzyme
-
-
Initiate the reaction by adding the MHPG-aldehyde substrate solution.
-
For a blank or negative control, substitute the substrate with the assay buffer.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation by determining the change in absorbance over time (ΔA340/min).
-
The AR activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
Experimental Workflow for Studying MHPG-aldehyde Metabolism
The following diagram illustrates a typical workflow for investigating the metabolism of MHPG-aldehyde in a biological sample.
Caption: A generalized experimental workflow for the analysis of MHPG-aldehyde metabolizing enzymes.
Conclusion
This compound is a pivotal molecule in the intricate network of catecholamine metabolism. Understanding its biochemical properties, synthesis, and enzymatic fate is essential for researchers and professionals working to unravel the complexities of neurochemical regulation and to develop novel therapeutic strategies for a range of disorders. The data and protocols presented in this guide offer a foundational resource for further investigation into the significant role of MHPG-aldehyde in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004061) [hmdb.ca]
- 2. This compound | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 4. Buy 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | 5703-24-2 [smolecule.com]
- 5. bmrservice.com [bmrservice.com]
The Formation of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biochemical formation of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a key intermediate in the metabolic degradation of the catecholamines norepinephrine and epinephrine. The guide details the two primary enzymatic pathways, catalyzed by Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT), and the roles of subsequent enzymes such as aldehyde and alcohol dehydrogenases. It presents a compilation of quantitative data, including enzyme kinetics and tissue concentrations of relevant metabolites, to provide a comprehensive quantitative framework. Detailed experimental protocols for the key enzymes involved are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and concise understanding of the biochemical processes. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and metabolic diseases.
Introduction
This compound (MHPG-aldehyde), also known as 4-hydroxy-3-methoxy mandelaldehyde, is a critical aldehyde intermediate in the catabolism of the neurotransmitters norepinephrine and epinephrine.[1] The metabolic pathways leading to its formation are of significant interest to researchers studying catecholamine function, neurological disorders, and the effects of pharmacological agents targeting these pathways. Understanding the precise mechanisms of MHPG-aldehyde formation is crucial for interpreting biomarker data and for the development of novel therapeutics.
This guide delineates the two principal pathways for MHPG-aldehyde biosynthesis, summarizes the available quantitative data, provides detailed experimental methodologies for the key enzymes, and presents visual diagrams to illustrate the complex biochemical relationships.
Biochemical Pathways of MHPG-aldehyde Formation
The formation of MHPG-aldehyde from norepinephrine and epinephrine is primarily accomplished through two distinct but interconnected enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).
Pathway 1: O-Methylation followed by Oxidative Deamination
In this pathway, norepinephrine or epinephrine is first O-methylated by COMT to form normetanephrine or metanephrine, respectively. These methylated intermediates are then oxidatively deaminated by MAO to yield MHPG-aldehyde.[2]
Pathway 2: Oxidative Deamination followed by O-Methylation and Oxidation
Alternatively, norepinephrine or epinephrine can first be deaminated by MAO to form the unstable intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[3] DOPEGAL is rapidly reduced by aldehyde reductase (AR) or alcohol dehydrogenase (ADH) to 3,4-dihydroxyphenylglycol (DOPEG). DOPEG is then O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG). Finally, MHPG can be oxidized by alcohol dehydrogenase to form MHPG-aldehyde.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes and metabolites involved in MHPG-aldehyde formation.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |
| MAO-A | Normetanephrine | Higher than MAO-B | Lower than MAO-B | [1] |
| MAO-B | Normetanephrine | Lower than MAO-A | Higher than MAO-A | [1] |
| MAO-A | Metanephrine | Higher than MAO-B | Lower than MAO-B | [1] |
| MAO-B | Metanephrine | Lower than MAO-A | Higher than MAO-A | [1] |
| S-COMT | Norepinephrine | 366 ± 31 | - | [4] |
| MB-COMT | Norepinephrine | 12.0 ± 1.1 | - | [4] |
Note: Specific Km and Vmax values for MAO with normetanephrine and metanephrine, and for COMT with DOPEGAL, are not consistently reported in the readily available literature and represent a knowledge gap.
Metabolite Concentrations
| Metabolite | Tissue/Fluid | Concentration | Source |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Human Brain | Production rate: 35.8 µ g/hour | [5] |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Human Plasma | 2.98 ± 0.66 ng/mL | [6] |
| 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Human Locus Ceruleus (AD) | 2.8-fold increase vs. controls | [3] |
Note: Direct measurements of MHPG-aldehyde concentrations in tissues and fluids are scarce in the literature, with most studies focusing on its more stable alcohol metabolite, MHPG.
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes, Monoamine Oxidase and Catechol-O-methyltransferase, are provided below.
Monoamine Oxidase (MAO) Activity Assays
This method is based on the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-coupled reaction to produce a colored product that can be measured spectrophotometrically.[7][8]
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4)
-
MAO Substrate (e.g., 10 mM p-tyramine)
-
Horseradish Peroxidase (HRP) (1 U/mL)
-
Chromogenic Probe (e.g., 10 mM 4-aminoantipyrine and 10 mM vanillic acid)
-
MAO-A specific inhibitor (e.g., 1 µM clorgyline)
-
MAO-B specific inhibitor (e.g., 1 µM selegiline)
-
-
Sample Preparation: Homogenize tissue samples in cold phosphate buffer and centrifuge to obtain the mitochondrial fraction (for MAO) or use whole homogenate.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of sample.
-
To differentiate MAO-A and MAO-B activity, pre-incubate samples with the specific inhibitors for 15 minutes at 37°C.
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic probe.
-
Initiate the reaction by adding 50 µL of the reaction mixture and 10 µL of the MAO substrate to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection: Measure the absorbance at approximately 490 nm using a microplate reader.
-
Calculation: Determine MAO activity based on the change in absorbance over time, corrected for the blank and compared to a standard curve.
This assay is similar to the spectrophotometric method but uses a fluorogenic probe that reacts with H₂O₂ to produce a highly fluorescent product, offering greater sensitivity.[9][10]
Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
MAO Substrate (e.g., 20 mM tyramine)
-
Horseradish Peroxidase (HRP) (10 U/mL)
-
Fluorogenic Probe (e.g., 10 mM Amplex Red)
-
MAO-A and MAO-B specific inhibitors.
-
-
Sample Preparation: As described for the spectrophotometric assay.
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of sample.
-
Pre-incubate with inhibitors as needed.
-
Prepare a reaction mixture containing assay buffer, HRP, and the fluorogenic probe.
-
Start the reaction by adding 50 µL of the reaction mixture and 10 µL of the MAO substrate.
-
Incubate at 37°C, protected from light.
-
-
Detection: Measure fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in kinetic mode for 30-60 minutes.
-
Calculation: Calculate MAO activity from the slope of the fluorescence increase over time.
Catechol-O-methyltransferase (COMT) Activity Assays
This method involves incubating the enzyme with a catechol substrate and S-adenosyl-L-methionine (SAM), followed by the separation and quantification of the O-methylated product using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[11][12][13]
Protocol:
-
Reagent Preparation:
-
Incubation Buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 1 mM MgCl₂)
-
COMT Substrate (e.g., 1 mM norepinephrine)
-
S-adenosyl-L-methionine (SAM) (1 mM)
-
Stopping Solution (e.g., 0.4 M perchloric acid)
-
Mobile Phase for HPLC (composition depends on the specific method).
-
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Assay Procedure:
-
In a microcentrifuge tube, combine 50 µL of sample, 20 µL of incubation buffer, and 10 µL of SAM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the COMT substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of stopping solution.
-
Centrifuge to pellet precipitated proteins.
-
-
Analysis: Inject the supernatant onto an HPLC system equipped with a C18 column and an electrochemical or fluorescence detector to quantify the O-methylated product (e.g., normetanephrine).
-
Calculation: Determine COMT activity based on the amount of product formed per unit time per mg of protein.
This highly sensitive method uses a radiolabeled methyl donor (³H-SAM) and measures the incorporation of the radioactive methyl group into the catechol substrate.
Protocol:
-
Reagent Preparation:
-
Incubation Buffer (as above)
-
COMT Substrate (e.g., 1 mM 3,4-dihydroxybenzoic acid)
-
³H-S-adenosyl-L-methionine (³H-SAM)
-
Stopping Solution (e.g., 1 M HCl)
-
Scintillation Cocktail.
-
-
Sample Preparation: As for the HPLC-based assay.
-
Assay Procedure:
-
In a scintillation vial, combine the sample, incubation buffer, and COMT substrate.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction with the stopping solution.
-
Add a non-polar solvent (e.g., toluene/isoamyl alcohol) to extract the radiolabeled product, leaving the unreacted ³H-SAM in the aqueous phase.
-
-
Detection: Add scintillation cocktail and measure the radioactivity in the organic phase using a scintillation counter.
-
Calculation: Calculate COMT activity based on the amount of radioactivity incorporated into the product.
Conclusion
The formation of this compound is a key step in the metabolic cascade of norepinephrine and epinephrine. This guide has detailed the two primary enzymatic pathways responsible for its synthesis, provided a summary of the available quantitative data, and offered detailed experimental protocols for the key enzymes involved. The provided diagrams offer a visual representation of these complex processes. While significant knowledge has been accumulated, further research is needed to fill the existing gaps in the quantitative understanding of these pathways, particularly regarding the specific kinetic parameters of the involved enzymes with their respective intermediates and the tissue-specific concentrations of MHPG-aldehyde. A more complete quantitative picture will undoubtedly enhance our understanding of catecholamine metabolism and its role in health and disease, and aid in the development of more targeted and effective therapeutics.
References
- 1. Normetanephrine and metanephrine oxidized by both types of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. 3-Methoxy-4-hydroxyphenethyleneglycol production by human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. abcam.cn [abcam.cn]
- 10. assaygenie.com [assaygenie.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
role of 3-Methoxy-4-hydroxyphenylglycolaldehyde in norepinephrine metabolism
An In-depth Technical Guide on the Role of 3-Methoxy-4-hydroxyphenylglycolaldehyde in Norepinephrine Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Norepinephrine (NE) is a critical catecholamine that functions as both a hormone and a neurotransmitter, playing a pivotal role in the sympathetic nervous system and various central nervous system processes. The precise regulation of its concentration is vital for homeostasis, and this is achieved through a complex network of synthesis, release, reuptake, and metabolic degradation. The metabolic pathways are governed by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This technical guide provides an in-depth examination of the role of this compound (MHPG-aldehyde), a transient but crucial intermediate in the metabolic cascade of norepinephrine. We will detail its formation, subsequent metabolic fate, the quantitative aspects of related metabolites, and the experimental protocols used for their analysis. This document serves as a technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting the noradrenergic system.
Overview of Norepinephrine Metabolism
Norepinephrine metabolism is primarily carried out by two enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1] These enzymes are widely distributed throughout the body, but their relative importance differs between neuronal and non-neuronal tissues.[2]
-
Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane within presynaptic nerve terminals, MAO catalyzes the oxidative deamination of norepinephrine. This intraneuronal pathway is a primary mechanism for degrading NE that is taken back up from the synaptic cleft or leaks from storage vesicles.[3][4]
-
Catechol-O-methyltransferase (COMT): This enzyme is found predominantly in extraneuronal tissues, such as the liver and kidneys, and catalyzes the transfer of a methyl group to the meta-hydroxyl group of norepinephrine.[2]
The interplay between these two enzymes results in a series of metabolites, ultimately leading to the formation of vanillylmandelic acid (VMA), the final major end-product excreted in urine.[1]
The Central Role of this compound (MHPG-aldehyde)
MHPG-aldehyde, also known as 4-hydroxy-3-methoxymandelaldehyde, is a key aldehyde intermediate in the norepinephrine degradation pathway.[5] It is formed through the sequential or alternative action of COMT and MAO on norepinephrine. Its position as a metabolic crossroads makes it a central point in the formation of the principal brain metabolite of NE, 3-methoxy-4-hydroxyphenylglycol (MHPG).[6]
Formation of MHPG-aldehyde
There are two primary pathways leading to the formation of MHPG-aldehyde from norepinephrine:
-
Extraneuronal Pathway (COMT followed by MAO): Norepinephrine released into the circulation or synaptic cleft is taken up by non-neuronal cells where it is first methylated by COMT to form Normetanephrine (NMN) . Normetanephrine is then deaminated by MAO to yield MHPG-aldehyde.[7]
-
Intraneuronal Pathway (MAO followed by COMT): Norepinephrine within the presynaptic neuron is first deaminated by MAO to form an unstable aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DHPGAL) . DHPGAL can then be transported out of the neuron and methylated by COMT in adjacent cells to form MHPG-aldehyde.
Metabolic Fate of MHPG-aldehyde
As an aldehyde, MHPG-aldehyde is highly reactive and is rapidly converted to either an alcohol or a carboxylic acid:
-
Reduction to MHPG: The primary fate of MHPG-aldehyde in the brain is reduction to 3-methoxy-4-hydroxyphenylglycol (MHPG) . This reaction is catalyzed by aldehyde and aldose reductases. MHPG is the principal, stable, and end-product metabolite of norepinephrine in the central nervous system.[6]
-
Oxidation to VMA: Alternatively, MHPG-aldehyde can be oxidized by aldehyde dehydrogenase to form vanillylmandelic acid (VMA) . This pathway is more prominent in peripheral tissues.[1]
The complete metabolic cascade is illustrated in the diagram below.
Quantitative Data on Norepinephrine Metabolites
Due to its transient nature, MHPG-aldehyde is not typically quantified in clinical or research settings. Instead, its more stable downstream product, MHPG, is measured as a reliable index of norepinephrine turnover, particularly in the central nervous system.[6][8] The table below summarizes representative concentrations of MHPG found in human cerebrospinal fluid (CSF) and plasma across different conditions.
| Analyte | Matrix | Condition | Mean Concentration (ng/mL) | Reference |
| MHPG | CSF | Healthy Controls | 7.9 ± 0.6 | [6] |
| MHPG | CSF | Acute Brain Infarction (<7 days) | 10.7 ± 0.5 | [6] |
| MHPG | CSF | Advanced Alzheimer's Disease | Significantly higher than controls | [9] |
| MHPG | CSF | Progressive Supranuclear Palsy (PSP) | Higher than Parkinson's Disease | [10] |
| MHPG | Plasma | Healthy Controls | 3.4 ± 0.2 | [6] |
| MHPG | Plasma | Acute Brain Infarction (<7 days) | 6.6 ± 0.5 | [6] |
| MHPG | Plasma | Advanced Alzheimer's Disease | Significantly higher than controls | [9] |
Note: Values are presented as mean ± SEM where available. Direct comparisons between studies should be made with caution due to variations in analytical methods and patient cohorts.
Experimental Protocols for Metabolite Quantification
The quantification of MHPG-aldehyde's metabolites, particularly MHPG, requires sensitive and specific analytical methods due to their low concentrations in biological matrices.[5] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and robust technique.[11][12]
Protocol: Quantification of MHPG in Plasma/CSF via HPLC-ECD
This protocol is a synthesized representation of common methodologies.
1. Sample Collection and Preparation:
-
Collection: Collect CSF via lumbar puncture or blood into EDTA-containing tubes. Plasma should be separated promptly by centrifugation at 4°C. Samples must be stored at -80°C until analysis.[13]
-
Internal Standard: Add an internal standard (e.g., iso-MHPG) to all samples, calibrators, and controls to account for extraction variability.[14]
-
Protein Precipitation: For plasma samples, precipitate proteins by adding an acid like perchloric acid, followed by vortexing and centrifugation.
-
Solid-Phase Extraction (SPE) for Cleanup & Concentration:
-
Condition a weak cation exchange (WCX) or similar mixed-mode SPE cartridge.[5][15]
-
Load the supernatant from the protein precipitation step (or diluted CSF) onto the cartridge.
-
Wash the cartridge with appropriate solvents (e.g., water, methanol) to remove interfering substances.[13]
-
Elute MHPG and other metabolites using an acidic organic solvent (e.g., 5% formic acid in methanol).[13]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.[16]
-
2. HPLC-ECD Analysis:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 1.0 mm, 3 µm particle size).[17]
-
Mobile Phase: An aqueous buffer (e.g., sodium acetate/citric acid) containing an ion-pairing agent (e.g., sodium octylsulfate) and a chelating agent (e.g., EDTA) with a small percentage of organic modifier like methanol.[18]
-
Flow Rate: Typically 0.5-1.0 mL/min.[18]
-
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set to an oxidizing potential (e.g., +0.75 to +0.80 V) sufficient to detect MHPG.[18] 3. Data Analysis:
-
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of MHPG in the unknown samples by interpolation from the calibration curve.
Significance as a Biomarker
The measurement of MHPG, the stable product derived from MHPG-aldehyde, is a cornerstone of clinical and preclinical research into the noradrenergic system.
-
Index of CNS Activity: Since MHPG is the primary NE metabolite in the brain and can cross the blood-brain barrier, its levels in the CSF and plasma are considered valuable indicators of central noradrenergic activity.[6][19]
-
Neurological and Psychiatric Disorders: Altered MHPG levels have been reported in numerous conditions, including depression, Alzheimer's disease, stroke, and anorexia nervosa, suggesting a dysregulation of the norepinephrine system is involved in their pathophysiology.[3][6][9]
The logical pathway from neuronal activity to a measurable biomarker is outlined below.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the metabolic degradation of norepinephrine. Positioned at the junction of the MAO and COMT enzymatic pathways, its formation and subsequent rapid reduction are critical steps in producing MHPG, the principal and most studied norepinephrine metabolite in the brain. While not measured directly, understanding the role and kinetics of MHPG-aldehyde is fundamental for interpreting measurements of its downstream products. For researchers and drug developers, the quantification of MHPG serves as an essential tool, providing a window into the activity of the central and peripheral noradrenergic systems and offering valuable insights into the pathology of numerous neurological and psychiatric disorders.
References
- 1. doaj.org [doaj.org]
- 2. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine and its metabolites in cerebrospinal fluid, plasma, and urine. Relationship to hypothalamic-pituitary-adrenal axis function in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Norepinephrine and 3-methoxy-4-hydroxyphenyl glycol gradients in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine and MHPG levels in CSF and plasma in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Noradrenaline as an Additional Cerebrospinal Fluid Biomarker in PSP-Like Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 16. jasem.com.tr [jasem.com.tr]
- 17. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MHPG-Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a critical intermediate in the metabolic pathway of norepinephrine, offers a key point of investigation for understanding neurobiology and the effects of xenobiotics. This technical guide provides a comprehensive overview of the in vitro characterization of MHPG-aldehyde, detailing its biochemical synthesis, purification, analytical quantification, and biological activity assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively study this important aldehyde.
MHPG-aldehyde is formed from its precursor, 3-methoxy-4-hydroxyphenylglycol (MHPG), through the action of alcohol dehydrogenase (ADH). Subsequently, it is metabolized to 3-methoxy-4-hydroxymandelic acid (VMA) by aldehyde dehydrogenase (ALDH)[1]. The balance of these enzymatic activities dictates the intracellular concentration of MHPG-aldehyde, a highly reactive molecule with the potential to interact with cellular components. Understanding its in vitro characteristics is paramount for elucidating its physiological and pathological roles.
Biochemical Properties and Metabolism
MHPG-aldehyde is a catecholaldehyde and a key intermediate in the catabolism of norepinephrine. The metabolic cascade is a two-step enzymatic process primarily occurring in the liver and brain.
Norepinephrine Metabolism Pathway
The metabolic journey from norepinephrine to its final excretory product, VMA, involves several enzymatic steps. A crucial part of this pathway is the conversion of MHPG to VMA, where MHPG-aldehyde is the transient intermediate.
References
The Emergence of a Key Intermediate: A Technical Guide to the Discovery and Significance of 3-Methoxy-4-hydroxyphenylglycolaldehyde
For Immediate Release
A deep dive into the norepinephrine metabolic pathway, this technical guide, intended for researchers, scientists, and drug development professionals, elucidates the discovery and importance of the transient metabolite, 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde). We explore its enzymatic formation, subsequent metabolic fate, and the analytical methodologies developed for its detection and quantification, providing a comprehensive resource for understanding its role in neurobiology and pharmacology.
Introduction: Unraveling the Catecholamine Cascade
The intricate metabolic pathways of catecholamines, such as norepinephrine and epinephrine, have been a central focus of neurochemical research for over half a century. Understanding the degradation of these crucial neurotransmitters is paramount for deciphering their physiological roles and for the development of therapeutics targeting a myriad of neurological and psychiatric disorders. While the end-metabolites have been extensively studied, the transient intermediates in these pathways offer unique insights into enzymatic processes and regulatory mechanisms. One such pivotal, yet ephemeral, molecule is this compound (MHPG-aldehyde).
The discovery of MHPG-aldehyde was not a singular event but rather a logical deduction stemming from the burgeoning understanding of catecholamine metabolism in the mid-20th century. The identification of its downstream, more stable metabolite, 3-Methoxy-4-hydroxyphenylglycol (MHPG), in rat urine by Axelrod and colleagues in 1959, strongly implied the existence of an aldehyde precursor.[1] This guide delves into the scientific journey that established MHPG-aldehyde as a key intermediate, the experimental approaches used to characterize it, and its significance in the broader context of neuroscience.
The Metabolic Crossroads: Formation and Fate of MHPG-Aldehyde
MHPG-aldehyde, also known as 4-hydroxy-3-methoxy mandelaldehyde, occupies a critical juncture in the degradation of norepinephrine.[2][3] Its formation is the result of the sequential action of two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2][4][5]
There are two primary pathways leading to the formation of MHPG-aldehyde:
-
From Norepinephrine via Normetanephrine: Norepinephrine is first O-methylated by COMT to form normetanephrine. Subsequently, normetanephrine is oxidatively deaminated by MAO to yield MHPG-aldehyde.[2]
-
From Epinephrine via Metanephrine: Similarly, epinephrine is O-methylated by COMT to form metanephrine, which is then converted to MHPG-aldehyde by MAO.[2][4][5]
Once formed, the highly reactive MHPG-aldehyde is rapidly metabolized via two competing enzymatic pathways:
-
Reduction to MHPG: Aldehyde reductase (ALR) catalyzes the reduction of MHPG-aldehyde to the more stable alcohol, 3-Methoxy-4-hydroxyphenylglycol (MHPG).[6]
-
Oxidation to VMA: Aldehyde dehydrogenase (ALDH) mediates the oxidation of MHPG-aldehyde to vanillylmandelic acid (VMA), a major end-product of catecholamine metabolism.[6]
The balance between these two pathways can provide insights into the relative activities of ALR and ALDH in different tissues and physiological states.
Quantitative Insights into Norepinephrine Metabolism
Direct quantification of the highly reactive MHPG-aldehyde in biological samples is technically challenging and seldom reported in early literature. Consequently, researchers have focused on measuring its more stable downstream metabolite, MHPG, to infer the activity of the norepinephrine metabolic pathway. The following tables summarize key quantitative data from foundational studies.
| Biological Matrix | Species | Compound | Concentration (Mean ± SEM/SD) | Reference |
| Whole Brain | Rat | Total MHPG | 86.0 ± 3.70 ng/g | |
| Whole Brain | Rat | Free MHPG | 12.3 ± 0.41 ng/g | |
| Plasma | Rat | Total MHPG | Approx. 430 ng/mL (inferred from DHPG ratio) |
| Biological Matrix | Species | Compound | Excretion Rate (Mean) | Reference |
| Urine | Human | MHPG | 7 ng/mg creatinine |
Experimental Corner: Methodologies for Metabolite Analysis
The elucidation of the norepinephrine metabolic pathway was heavily reliant on the development of sensitive and specific analytical techniques. Early methods have paved the way for the highly sophisticated chromatographic and mass spectrometric techniques used today.
Key Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for MHPG Analysis
This protocol is a representative summary of the methodologies used in the 1970s and 1980s for the quantification of MHPG in biological samples.
1. Sample Preparation and Extraction:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with glucuronidase/sulfatase) is performed to cleave conjugated MHPG, yielding the free form.
-
Protein Precipitation: For plasma or tissue homogenates, proteins are precipitated using acids like perchloric acid, followed by centrifugation.
-
Solvent Extraction: The supernatant is subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate MHPG and other metabolites from the aqueous phase.
-
Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
To increase volatility and thermal stability for GC analysis, the hydroxyl and amine groups of MHPG are derivatized. A common method involves acylation, for example, using trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form trifluoroacyl or pentafluoropropionyl esters.
3. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The temperature is programmed to ramp up, allowing for the separation of different metabolites based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization is typically used to fragment the molecules. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
-
Quantification: For quantitative analysis, selected ion monitoring (SIM) is often employed. This involves monitoring specific, abundant, and characteristic fragment ions of the derivatized MHPG. A deuterated internal standard of MHPG is added at the beginning of the sample preparation process to correct for extraction losses and variations in derivatization and injection, ensuring accurate quantification.
Conclusion: An Enduring Legacy
The conceptual discovery and subsequent characterization of this compound have been instrumental in shaping our current understanding of catecholamine metabolism. Although a transient intermediate, its position in the metabolic cascade makes it a critical node for understanding the enzymatic regulation of norepinephrine and epinephrine levels. The analytical methods developed to study MHPG-aldehyde and its more stable derivatives have laid the groundwork for modern metabolomics and continue to be refined for greater sensitivity and specificity. For researchers in neuropharmacology and drug development, a thorough understanding of this pathway remains essential for identifying novel therapeutic targets and for developing biomarkers for a range of neurological and psychiatric conditions.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 2. Rat brain and plasma norepinephrine glycol metabolites determined by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004061) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for Normetanephrine (HMDB0000819) [hmdb.ca]
- 5. A gas chromatography-mass spectrometry assay of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methoxy-4-hydroxyphenylglycolaldehyde: An Intermediate in Catecholamine Metabolism
For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of catecholamines is crucial for pharmacology, neuroscience, and the study of various pathological states. This technical guide provides an in-depth overview of 3-Methoxy-4-hydroxyphenylglycolaldehyde, a key intermediate in the degradation of norepinephrine and epinephrine.
Compound Identification and Chemical Structure
This compound is a metabolite formed through the action of monoamine oxidase (MAO) on metanephrine and normetanephrine.[1][2] It belongs to the class of organic compounds known as methoxyphenols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 17592-23-3 | [3] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| IUPAC Name | 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | [3] |
| InChI Key | VISAJVAPYPFKCL-UHFFFAOYSA-N | [3] |
| Physical Description | Solid | [3] |
Role in the Catecholamine Metabolic Pathway
This compound is a transient intermediate in the metabolic cascade of catecholamines, specifically norepinephrine and epinephrine.[4] These neurotransmitters are first O-methylated by catechol-O-methyltransferase (COMT) to form normetanephrine and metanephrine, respectively.[4] Subsequently, monoamine oxidase (MAO) acts on these metabolites to produce this compound.[1][2] This aldehyde is then further metabolized by either aldehyde dehydrogenase to form vanillylmandelic acid (VMA), a major endpoint of catecholamine metabolism, or reduced by alcohol dehydrogenase to 3-Methoxy-4-hydroxyphenylglycol (MHPG).[5]
Quantitative Data
Direct quantitative data for this compound in biological matrices is scarce, likely due to its nature as a short-lived intermediate. However, extensive quantitative data exists for its more stable, downstream metabolite, 3-Methoxy-4-hydroxyphenylglycol (MHPG), which is often used as an index of norepinephrine turnover.
Table 2: Representative Concentrations of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Human Biological Fluids
| Biological Matrix | Concentration (mean ± SD) | Subject Group | Source |
| Plasma | 2.98 ± 0.66 ng/mL | 22 normal controls | [6] |
| Plasma | 21.16 ± 9.58 ng/mL | 16 orthopedic patients | [7] |
| Urine | 1.67 ± 0.65 µg/mg creatinine | 16 orthopedic patients | [7] |
| Urine | 0.86 µg/mg creatinine (mean) | 35 normal subjects | [1] |
| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL | 16 orthopedic patients | [7] |
Experimental Protocols
Synthesis of this compound
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 3. This compound | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde
This technical guide provides an in-depth overview of plausible enzymatic methodologies for the synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a key metabolite in the norepinephrine degradation pathway. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound (MHPG-aldehyde) is a significant intermediate in the metabolic breakdown of norepinephrine.[1] In biological systems, it is primarily formed through the action of monoamine oxidase (MAO) on metanephrine and normetanephrine.[2][3][4] While its role as a biomarker is established, its controlled enzymatic synthesis for research and pharmaceutical applications presents a compelling area of biocatalysis. This guide outlines two primary enzymatic strategies for the in vitro production of MHPG-aldehyde: the oxidation of 3-Methoxy-4-hydroxyphenylglycol (MHPG) and the reduction of Vanillylmandelic acid (VMA).
Proposed Enzymatic Conversion Pathways
Two principal enzymatic routes are proposed for the synthesis of MHPG-aldehyde, leveraging the substrate promiscuity of certain enzyme classes.
Route 1: Oxidation of 3-Methoxy-4-hydroxyphenylglycol (MHPG)
This pathway utilizes alcohol oxidases (AOX) or aryl-alcohol oxidases (AAO) to catalyze the selective oxidation of the primary alcohol group of MHPG to the corresponding aldehyde. These enzymes are known to act on a variety of aromatic alcohols.[5][6][7][8]
Route 2: Reduction of Vanillylmandelic Acid (VMA)
This approach employs carboxylic acid reductases (CARs) to directly reduce the carboxylic acid moiety of VMA to an aldehyde. CARs have demonstrated a broad substrate scope for aromatic carboxylic acids, making VMA a promising candidate for this conversion.[2][3][9][10][11]
Data Presentation: A Comparative Overview of Enzymatic Performance
The following tables summarize quantitative data from studies on enzymes analogous to those proposed for MHPG-aldehyde synthesis. This data provides a baseline for expected performance and optimization parameters.
Table 1: Performance of Aryl-Alcohol Oxidases on Various Aromatic Alcohols
| Enzyme Source | Substrate | Product | Conversion Yield (%) | Reaction Time (h) | Reference |
| Pleurotus eryngii | Piperonyl alcohol | Piperonal | 85 | 3 | [12] |
| Pleurotus eryngii | Cumic alcohol | Cuminaldehyde | >99 | 24 | [12] |
| Pleurotus eryngii | 2-Thiophenemethanol | 2-Thiophenecarboxaldehyde | >99 | 24 | [12] |
| Pleurotus eryngii | Veratryl alcohol | Veratraldehyde | >99 | 24 | [12] |
Table 2: Performance of Carboxylic Acid Reductases on Aromatic Carboxylic Acids
| Enzyme Source | Substrate | Product | Conversion Yield (%) | Reaction Time (h) | Reference |
| Nocardia sp. NRRL 5646 | Vanillic acid | Vanillin | Quantitative | Not Specified | [3][9] |
| Neurospora crassa | Cinnamic acid derivatives | Cinnamaldehyde derivatives | Not Specified | Not Specified | [13] |
| Nocardia iowensis | Benzoic acid derivatives | Benzaldehyde derivatives | Not Specified | Not Specified | [14] |
| E. coli expressing Car and Npt | Vanillic acid | Vanillin | 90 | 6 | [15] |
Experimental Protocols
The following are detailed, generalized protocols for the proposed enzymatic conversions. These should be optimized for specific enzyme preparations and desired reaction scales.
Protocol 1: Oxidation of MHPG using Aryl-Alcohol Oxidase
1. Enzyme and Reagent Preparation:
-
Aryl-Alcohol Oxidase (AAO) from a suitable source (e.g., Pleurotus eryngii).
-
Catalase to decompose the hydrogen peroxide byproduct.[12]
-
100 mM potassium phosphate buffer (pH 6.0).
-
3-Methoxy-4-hydroxyphenylglycol (MHPG) substrate.
-
Organic solvent (e.g., DMSO) for substrate solubilization if necessary.
2. Reaction Setup:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0).
-
Add MHPG to the desired final concentration (e.g., 10-300 mM). If necessary, dissolve MHPG in a minimal amount of DMSO before adding to the buffer.[12]
-
Add purified AAO to a final concentration of approximately 1 µM.[12]
-
Add catalase to the reaction mixture to prevent enzyme inactivation by H2O2.[12]
3. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals.
4. Product Analysis and Purification:
-
Stop the reaction by adding a quenching agent (e.g., a strong acid) or by heat inactivation.
-
Analyze the formation of MHPG-aldehyde using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
-
Purify the product using standard chromatographic techniques.
Protocol 2: Reduction of VMA using Carboxylic Acid Reductase
1. Enzyme and Reagent Preparation:
-
Carboxylic Acid Reductase (CAR) from a suitable source (e.g., Nocardia sp.).
-
ATP and NADPH as cofactors.
-
MgCl2.
-
Dithiothreitol (DTT) as a reducing agent.
-
50 mM Tris buffer (pH 7.5).
-
Vanillylmandelic acid (VMA) substrate.
2. Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 mM MgCl2, and 1 mM DTT.[15]
-
Add VMA to the desired final concentration.
-
Add ATP and NADPH to the reaction mixture.
-
Initiate the reaction by adding the purified CAR enzyme.
3. Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle shaking.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.[15]
4. Product Analysis and Purification:
-
Terminate the reaction.
-
Analyze the formation of MHPG-aldehyde by HPLC.
-
Purify the product using appropriate chromatographic methods.
Visualization of Pathways and Workflows
Natural Metabolic Pathway of MHPG-aldehyde
The following diagram illustrates the natural formation of MHPG-aldehyde in the catecholamine degradation pathway.
Caption: Norepinephrine metabolism to MHPG-aldehyde and related metabolites.
Proposed Enzymatic Synthesis Workflows
The diagrams below outline the proposed experimental workflows for the enzymatic synthesis of MHPG-aldehyde.
Workflow 1: Oxidation of MHPG
Caption: Workflow for the enzymatic oxidation of MHPG to MHPG-aldehyde.
Workflow 2: Reduction of VMA
Caption: Workflow for the enzymatic reduction of VMA to MHPG-aldehyde.
References
- 1. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 2. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114774478A - A kind of method for enzymatic synthesis of aromatic aldehyde fragrance compounds - Google Patents [patents.google.com]
- 5. Alcohol oxidase - Wikipedia [en.wikipedia.org]
- 6. cib.csic.es [cib.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics of 3-Methoxy-4-hydroxyphenylglycolaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a critical but transient intermediate in catecholamine metabolism. Given its short-lived nature, direct pharmacokinetic data for MHPG-aldehyde is limited. This document, therefore, focuses on its metabolic context, the enzymes governing its formation and degradation, and detailed methodologies that can be adapted for its quantification in biological matrices.
Metabolism and Pharmacokinetics
This compound (also known as MOPEGAL) is a key aldehyde metabolite formed during the degradation of norepinephrine and epinephrine. It is not a circulating metabolite in the conventional sense but rather a short-lived intermediate within the metabolic pathway. Its rapid enzymatic conversion means it does not accumulate to measurable concentrations in plasma or urine under normal physiological conditions.
The formation and degradation of MHPG-aldehyde are governed by a series of well-characterized enzymatic reactions. There are two primary pathways for its formation:
-
From Normetanephrine and Metanephrine: The O-methylated metabolites of norepinephrine and epinephrine, normetanephrine and metanephrine, respectively, are deaminated by monoamine oxidase (MAO) to form MHPG-aldehyde.[1][2][3]
-
From 3-Methoxy-4-hydroxyphenylglycol (MHPG): MHPG, a major metabolite of norepinephrine, can be oxidized by alcohol dehydrogenase (ADH) to yield MHPG-aldehyde.[4]
Once formed, MHPG-aldehyde is rapidly oxidized by aldehyde dehydrogenase (AD) to form vanillylmandelic acid (VMA), the final end-product of norepinephrine and epinephrine metabolism, which is then excreted in the urine.[4][5] The efficiency of this conversion is a primary reason for the transient nature of MHPG-aldehyde.
Due to this rapid turnover, traditional pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL) have not been determined for MHPG-aldehyde itself. Its significance lies in its position within the metabolic cascade, and its rate of formation and degradation can be inferred from the concentrations of its more stable precursor (MHPG) and successor (VMA).
Quantitative Data Summary
Direct quantitative pharmacokinetic data for this compound is not available in the literature due to its status as a highly reactive and short-lived metabolic intermediate. The focus of quantitative analysis in this metabolic pathway is typically on the more stable and abundant precursor, 3-methoxy-4-hydroxyphenylglycol (MHPG), and the final metabolic product, vanillylmandelic acid (VMA). However, a summary of the key enzymes involved in the turnover of MHPG-aldehyde is presented below.
| Enzyme | Abbreviation | Role in MHPG-aldehyde Metabolism |
| Monoamine Oxidase | MAO | Catalyzes the deamination of normetanephrine and metanephrine to form MHPG-aldehyde.[1][2] |
| Alcohol Dehydrogenase | ADH | Catalyzes the oxidation of MHPG to form MHPG-aldehyde.[4] |
| Aldehyde Dehydrogenase | AD | Catalyzes the rapid oxidation of MHPG-aldehyde to vanillylmandelic acid (VMA).[4][5] |
Experimental Protocols
The quantification of short-lived aldehydes like MHPG-aldehyde in biological samples is challenging. It requires specialized analytical techniques that often involve derivatization to stabilize the aldehyde and enhance its detection. Below are detailed methodologies that can be adapted for the analysis of MHPG-aldehyde.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For aldehydes, a two-step derivatization is typically required to increase volatility and thermal stability.
-
Principle: Aldehydes in a biological sample are first derivatized to form stable oximes, followed by silylation of hydroxyl groups. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry.
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of a related aldehyde).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction to isolate the metabolites.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Methoximation: Reconstitute the dried extract in a solution of methoxylamine hydrochloride in pyridine. This reaction converts the aldehyde group to a more stable oxime. Incubate at a controlled temperature (e.g., 60°C) for 1 hour.
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. This step derivatizes the hydroxyl groups to make the molecule more volatile. Incubate at a controlled temperature (e.g., 60°C) for 30 minutes.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Start with an initial oven temperature of around 70°C, followed by a ramp to a final temperature of approximately 300°C.
-
Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized MHPG-aldehyde.
-
2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive technique for the analysis of electroactive compounds like catecholamines and their metabolites.
-
Principle: The sample is injected into an HPLC system for separation. As the analyte elutes from the column, it passes through an electrochemical detector where it is oxidized or reduced at an electrode surface, generating a measurable current that is proportional to the analyte concentration.
-
Sample Preparation:
-
Deproteinize plasma samples with an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction.
-
-
HPLC-ECD Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An acidic mobile phase (e.g., a phosphate or citrate buffer at low pH) with an organic modifier like methanol or acetonitrile is used for separation.
-
Electrochemical Detector: A glassy carbon working electrode is commonly used. The potential of the electrode is set to a level sufficient to oxidize the analyte of interest.
-
Quantification: The peak area of the analyte is compared to a calibration curve generated from standards.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and has become a standard for the quantification of metabolites in complex biological matrices.
-
Principle: The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
Sample Preparation:
-
Protein precipitation of plasma samples is a common first step.
-
Solid-phase extraction can be used for further cleanup and concentration of the analyte.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 or HILIC column can be used depending on the polarity of the analyte.
-
Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile) with a modifier like formic acid is typically used.
-
Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode. At least two MRM transitions (precursor ion -> product ion) are monitored for each analyte to ensure specificity.
-
Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is used for accurate quantification.
-
Mandatory Visualizations
Caption: Metabolic pathway of norepinephrine and epinephrine to Vanillylmandelic Acid (VMA).
Caption: Hypothetical workflow for the quantification of MHPG-aldehyde in biological samples.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. glsciences.com [glsciences.com]
Toxicology Profile of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological information for 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde). It is intended for research and informational purposes only. Direct toxicological data for MHPG-aldehyde is limited; therefore, this guide extrapolates from data on structurally related aldehydes and general principles of aldehyde toxicity. All experimental data presented are illustrative and should be confirmed through dedicated studies.
Introduction
This compound (MHPG-aldehyde) is a key intermediate in the metabolism of norepinephrine, a critical neurotransmitter in the sympathetic nervous system.[1][2] It is formed from 3-methoxy-4-hydroxyphenylglycol (MHPG) via oxidation.[1] As an aldehyde, MHPG-aldehyde possesses a reactive carbonyl group, which is a structural feature associated with potential toxicity.[3][4] Aldehydes are known to interact with biological macromolecules, leading to cellular damage and various toxicological endpoints.[3][4][5] This guide provides a detailed examination of the known and potential toxicological profile of MHPG-aldehyde, drawing upon current literature and established toxicological methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of MHPG-aldehyde is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [6] |
| Molecular Weight | 182.17 g/mol | [6] |
| CAS Number | 17592-23-3 | [6] |
| Appearance | Solid (predicted) | [6] |
| Water Solubility | Data not available | |
| logP | -0.9 (predicted) |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) - Hypothetical
Detailed ADME data for MHPG-aldehyde are not available. However, based on its structure and the general behavior of catecholamine metabolites, a hypothetical profile can be proposed.
-
Absorption: Due to its relatively small size and polar nature, MHPG-aldehyde is likely to be absorbed from the gastrointestinal tract if ingested. Dermal and inhalation absorption are also possible routes of exposure.
-
Distribution: Following absorption, MHPG-aldehyde would be expected to distribute into various tissues. Its ability to cross the blood-brain barrier is unknown.
-
Metabolism: MHPG-aldehyde is an intermediate in the metabolic pathway of norepinephrine.[1] It is anticipated to be further metabolized, primarily through oxidation to 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid, VMA) by aldehyde dehydrogenase (ALDH) enzymes.[7] This detoxification pathway is crucial in mitigating aldehyde toxicity.[7]
-
Excretion: The metabolites of MHPG-aldehyde, such as VMA, are primarily excreted in the urine.
Toxicological Data
Direct quantitative toxicological data for MHPG-aldehyde, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not currently available in the public domain. The following tables present a template for such data, which would need to be determined through standardized toxicological testing.
Table 2: Acute Toxicity - Illustrative Data
| Test | Species | Route | LD50 (mg/kg) | Observations |
| Acute Oral Toxicity | Rat | Oral | Data not available | |
| Acute Dermal Toxicity | Rabbit | Dermal | Data not available | |
| Acute Inhalation Toxicity | Rat | Inhalation | Data not available |
Table 3: Sub-chronic and Chronic Toxicity - Illustrative Data
| Study Duration | Species | Route | NOAEL (mg/kg/day) | Target Organs |
| 28-day Repeated Dose | Rat | Oral | Data not available | |
| 90-day Repeated Dose | Rat | Oral | Data not available | |
| Carcinogenicity | Mouse | Oral | Data not available |
Mechanistic Toxicology
The toxicity of aldehydes is generally attributed to their high reactivity, leading to the formation of adducts with cellular macromolecules such as proteins and DNA.[3][5] This can result in enzyme inactivation, disruption of cellular signaling, and genotoxicity.
Cytotoxicity
Aldehydes are known to be cytotoxic.[4] The cytotoxic effects of MHPG-aldehyde would likely be concentration-dependent and could involve mechanisms such as:
-
Oxidative Stress: Aldehyde metabolism can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8]
-
Mitochondrial Dysfunction: Aldehydes can impair mitochondrial function, leading to decreased ATP production and the initiation of apoptosis.
-
Protein Adduction: The aldehyde group can react with amino acid residues in proteins, leading to protein cross-linking and loss of function.[3]
Genotoxicity
Many aldehydes are genotoxic, meaning they can damage DNA.[3][5] Potential genotoxic effects of MHPG-aldehyde could include:
-
DNA Adduct Formation: The aldehyde group can react with DNA bases, forming DNA adducts that can lead to mutations if not repaired.[5]
-
DNA Cross-linking: Aldehydes can induce both DNA-protein and DNA-DNA cross-links, which can interfere with DNA replication and transcription.[3]
Table 4: Genotoxicity Profile - Illustrative Data
| Assay | Test System | Result |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | Data not available |
| In vitro Chromosomal Aberration | Human lymphocytes | Data not available |
| In vivo Micronucleus Test | Mouse bone marrow | Data not available |
Signaling Pathways
Aldehydes are known to modulate various cellular signaling pathways, often as a consequence of their reactivity and the induction of cellular stress. While specific data for MHPG-aldehyde is lacking, the following pathways are likely to be affected based on general aldehyde toxicology.
Oxidative Stress Response Pathways
The generation of ROS by aldehydes can activate signaling pathways involved in the cellular response to oxidative stress.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 3. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde-Associated Mutagenesis─Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of aldehyde dehydrogenase 2 in 1-methy-4-phenylpyridinium ion-induced aldehyde stress and cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Methoxy-4-hydroxyphenylglycolaldehyde in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) is a critical intermediate in the metabolic pathway of catecholamines, specifically norepinephrine and epinephrine. As a direct product of the action of monoamine oxidase (MAO) on metanephrine and normetanephrine, the quantification of MHPG-aldehyde can provide valuable insights into catecholamine turnover and the activity of key enzymes involved in their degradation, such as MAO and catechol-O-methyltransferase (COMT).[1][2][3] Due to its reactive aldehyde group and potential for low physiological concentrations, a highly sensitive and specific analytical method is required for its accurate measurement in biological matrices.
This application note details a robust and sensitive LC-MS/MS method for the quantification of MHPG-aldehyde in human plasma. The method employs a derivatization strategy with dansyl chloride to enhance the ionization efficiency and chromatographic retention of the analyte, followed by a straightforward protein precipitation for sample cleanup.
Metabolic Pathway of this compound
MHPG-aldehyde is a key intermediate in the degradation pathway of norepinephrine and epinephrine. The pathway involves several key enzymatic steps. Initially, norepinephrine and epinephrine are O-methylated by catechol-O-methyltransferase (COMT) to form normetanephrine and metanephrine, respectively. These metabolites are then deaminated by monoamine oxidase (MAO) to produce MHPG-aldehyde.[1][3] Subsequently, MHPG-aldehyde is further metabolized by aldehyde dehydrogenase to vanillylmandelic acid (VMA) or reduced by aldose reductase to 3-methoxy-4-hydroxyphenylglycol (MHPG).[1][4]
Experimental Protocols
1. Sample Preparation
This protocol utilizes protein precipitation followed by derivatization with dansyl chloride.
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Dansyl chloride solution (1 mg/mL in ACN)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Formic acid, LC-MS grade
-
Internal Standard (IS): Deuterated MHPG-aldehyde or a structurally similar dansylated compound.
-
-
Procedure:
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in ACN).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, add 10 µL of formic acid to quench the reaction.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 5.0 95 6.0 95 6.1 30 | 8.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions (Hypothetical for Dansylated MHPG-aldehyde):
Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V) CXP (V) Dansyl-MHPG-aldehyde 417.1 171.1 60 35 12 Dansyl-MHPG-aldehyde (Quant) 417.1 250.1 60 25 10 | IS (e.g., Dansyl-Vanillin-d3) | 389.1 | 171.1 | 60 | 35 | 12 |
-
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on validation data from similar assays for phenolic aldehydes.[5][6]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| MHPG-aldehyde | 0.5 - 500 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | <15 | 85 - 115 | <15 | 85 - 115 |
| Low | 1.5 | <15 | 85 - 115 | <15 | 85 - 115 |
| Mid | 75 | <15 | 85 - 115 | <15 | 85 - 115 |
| High | 400 | <15 | 85 - 115 | <15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| MHPG-aldehyde | >85 | <15 |
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of dansyl chloride derivatization significantly enhances the analytical performance, allowing for the measurement of this low-abundance, transient metabolite. This method can be a valuable tool for researchers and clinicians studying catecholamine metabolism in various physiological and pathological states.
References
- 1. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004061) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of MHPG-Aldehyde in Human Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methoxy-4-hydroxyphenylglycol-aldehyde (MHPG-aldehyde), also known as MOPEGAL, is a critical intermediate in the metabolic pathway of norepinephrine. Norepinephrine, a primary catecholamine neurotransmitter, is metabolized via two main enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The quantification of MHPG-aldehyde in urine can offer valuable insights into the activity of the noradrenergic system and the metabolic flux through this pathway. However, as a reactive aldehyde, MHPG-aldehyde is an unstable compound, making its direct measurement challenging. This application note provides a detailed protocol for the stabilization, extraction, and quantification of MHPG-aldehyde in human urine samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a method adapted from established principles for urinary aldehyde analysis.[1][2][3][4][5]
Norepinephrine Metabolism Pathway
The metabolic cascade leading to the formation and subsequent conversion of MHPG-aldehyde is complex, involving several key enzymes. Understanding this pathway is essential for interpreting the significance of MHPG-aldehyde levels.[6][7][8][9] Norepinephrine is first converted to 3,4-dihydroxyphenylglycol (DHPG) by monoamine oxidase and aldehyde reductase.[7][9] DHPG is then O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG).[7][10] Alternatively, norepinephrine can be O-methylated by COMT to normetanephrine, which is then deaminated by MAO to form MHPG-aldehyde (MOPEGAL).[7][9] MHPG-aldehyde is a short-lived intermediate that is subsequently converted to either MHPG by alcohol dehydrogenase or to vanillylmandelic acid (VMA) by aldehyde dehydrogenase.[7][8]
Figure 1: Norepinephrine Metabolism Pathway.
Experimental Protocol
This protocol outlines a method for the determination of MHPG-aldehyde in urine. Due to the inherent instability of aldehydes, immediate derivatization upon collection is crucial to form a stable product for subsequent analysis.
1. Materials and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
MHPG-aldehyde-DNPH derivative standard
-
Ultrapure water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Collection and Stabilization
-
Collect mid-stream urine samples in sterile containers.
-
To prevent degradation, samples should be processed immediately or frozen at -80°C.[11]
-
For derivatization, add 100 µL of 0.5% DNPH in 2M HCl to 1 mL of urine sample.
-
Vortex for 1 minute and incubate at 40°C for 30 minutes to allow for the formation of the stable MHPG-aldehyde-DNPH hydrazone.
3. Extraction of MHPG-aldehyde-DNPH Derivative
-
Adjust the pH of the derivatized sample to 7.0 with sodium bicarbonate.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase for HPLC analysis.
4. HPLC-Electrochemical Detection
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 0.1 M sodium phosphate, 0.1 mM EDTA, 10% acetonitrile, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Electrochemical detector with a glassy carbon working electrode
-
Potential: +0.75 V
5. Standard Curve Preparation
Prepare a series of standard solutions of MHPG-aldehyde-DNPH in the mobile phase at concentrations ranging from 1 to 100 ng/mL. Inject each standard and record the peak area. Plot a standard curve of peak area versus concentration.
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.
Figure 2: Experimental Workflow for MHPG-aldehyde Analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for MHPG-aldehyde levels in urine samples from a control and an experimental group. This data is for illustrative purposes to demonstrate how results can be presented.
| Sample Group | N | MHPG-aldehyde (ng/mL) Mean ± SD | Range (ng/mL) |
| Control | 20 | 15.2 ± 3.5 | 9.8 - 21.5 |
| Experimental | 20 | 28.9 ± 6.8 | 18.2 - 42.1 |
Data Analysis and Interpretation
The concentration of MHPG-aldehyde in each urine sample is determined by comparing its peak area to the standard curve. Results are typically expressed in ng/mL of urine. Elevated levels of MHPG-aldehyde may indicate increased norepinephrine turnover or alterations in the activity of metabolizing enzymes such as MAO and aldehyde dehydrogenase. When interpreting the data, it is important to consider factors that can influence catecholamine metabolism, including diet, medications, and physiological stress.
The protocol described provides a framework for the quantification of the unstable metabolite MHPG-aldehyde in urine. By employing a rapid derivatization step, this method allows for the stabilization and subsequent measurement of this important biomarker of noradrenergic activity. This analytical approach can be a valuable tool for researchers and clinicians in the fields of neuroscience, psychiatry, and drug development to investigate the role of norepinephrine metabolism in health and disease.
References
- 1. Analysis of urinary 3-methoxy-4-hydroxyphenylglycol by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified routine assay for urinary 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evolving views of the metabolic fate of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 620046: Alpha Aminoadipic Semialdehyde (Urine) | MNG [mnglabs.labcorp.com]
Application Notes and Protocols for MHPG-Aldehyde in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), also known as MOPEGAL, is a critical intermediate in the metabolic pathway of norepinephrine (NE), a key neurotransmitter in the central and peripheral nervous systems.[1][2] Produced from the oxidative deamination of normetanephrine by monoamine oxidase (MAO), MHPG-aldehyde is subsequently reduced to 3-methoxy-4-hydroxyphenylglycol (MHPG) by aldehyde reductase. Dysregulation in the metabolism of catecholamine-derived aldehydes is increasingly implicated in the pathophysiology of neurodegenerative diseases, making MHPG-aldehyde a significant molecule of interest in neuroscience research.[3][4]
These application notes provide a comprehensive overview of the utility of MHPG-aldehyde in neuroscience research, complete with detailed experimental protocols for its synthesis, application in neurotoxicity studies, use in enzyme assays, and quantification in biological samples.
Key Applications
-
Investigating Neurotoxicity: MHPG-aldehyde, as a reactive aldehyde, is hypothesized to contribute to neuronal damage. Its application in cell-based assays allows for the elucidation of mechanisms underlying catecholamine-related neurodegeneration.
-
Enzyme Characterization and Inhibitor Screening: MHPG-aldehyde serves as a substrate for aldehyde reductase. Assays utilizing MHPG-aldehyde are valuable for characterizing the kinetics of this enzyme and for screening potential therapeutic inhibitors.
-
Biomarker of Norepinephrine Metabolism: Measurement of MHPG-aldehyde levels in brain tissue and biofluids can provide insights into the activity of the noradrenergic system and alterations in norepinephrine metabolism in various neurological disorders.
Experimental Protocols
Protocol 1: Synthesis of MHPG-Aldehyde (MOPEGAL)
While direct commercial availability of MHPG-aldehyde can be limited, it can be synthesized from commercially available precursors. The following is a general protocol for the synthesis of 4-hydroxy-3-methoxybenzaldehyde derivatives that can be adapted for MHPG-aldehyde.[5]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Pyridine-2-amine
-
Absolute ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve pyridine-2-amine (10 mmol) in 20 mL of absolute ethanol.
-
In a separate flask, dissolve p-vanillin (10 mmol) in 20 mL of absolute ethanol.
-
Mix the two ethanolic solutions.
-
Heat the mixture under reflux for 5 hours.
-
Allow the reaction mixture to cool to room temperature for 30 minutes.
-
Filter the resulting precipitate and wash it with cold ethanol.
-
Dry the synthesized compound in a vacuum desiccator over silica gel.
Note: This protocol provides a general framework. The synthesis of MHPG-aldehyde specifically may require modifications and further purification steps, such as column chromatography, to achieve high purity. Characterization by techniques like NMR and mass spectrometry is essential to confirm the identity and purity of the final product.
Protocol 2: Assessment of MHPG-Aldehyde Induced Neurotoxicity
This protocol describes the use of the MTT and LDH assays to evaluate the cytotoxic effects of MHPG-aldehyde on a neuronal cell line (e.g., SH-SY5Y).[6][7][8][9]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MHPG-aldehyde
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of MHPG-aldehyde in a suitable solvent (e.g., DMSO) and dilute it in a cell culture medium to achieve a range of final concentrations (e.g., 1-100 µM). Replace the medium in the wells with the MHPG-aldehyde-containing medium. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[7] Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength.[8] Cytotoxicity is expressed as a percentage of the maximum LDH release control.
-
-
Data Analysis:
Calculate the percentage of cell viability or cytotoxicity for each concentration of MHPG-aldehyde relative to the controls. Plot the data to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Protocol 3: Aldehyde Reductase Activity Assay
This protocol measures the activity of aldehyde reductase by monitoring the oxidation of NADPH in the presence of MHPG-aldehyde.[10][11]
Materials:
-
Purified aldehyde reductase or tissue/cell homogenate containing the enzyme
-
MHPG-aldehyde (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
96-well UV-transparent plate
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 0.2 mM), and the enzyme source.
-
Initiate Reaction: Add MHPG-aldehyde to the wells to initiate the reaction. The final concentration of MHPG-aldehyde should be optimized (e.g., in the range of 10-200 µM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature.
-
Blank Control: Include a blank reaction without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.
Data Analysis:
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). Enzyme activity can be expressed in units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Protocol 4: Quantification of MHPG-Aldehyde in Brain Tissue by HPLC-ECD
This protocol outlines a method for the sensitive detection of MHPG-aldehyde and other norepinephrine metabolites in brain tissue samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12][13][14][15][16]
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of methanol, sodium acetate, citric acid, and EDTA, pH adjusted)
-
MHPG-aldehyde standard
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the analytes on the C18 column using the optimized mobile phase at a constant flow rate.
-
Detect the eluting compounds using the electrochemical detector set at an appropriate oxidation potential.
-
-
Standard Curve: Prepare a standard curve by injecting known concentrations of MHPG-aldehyde and the internal standard.
Data Analysis:
Identify and quantify the MHPG-aldehyde peak in the sample chromatogram by comparing its retention time and peak area to those of the standard. Normalize the concentration using the internal standard and the tissue weight.
Quantitative Data Summary
| Parameter | MHPG-Aldehyde Application | Typical Concentration Range/Value | Reference Method |
| Neurotoxicity (IC50) | Induction of neuronal cell death | 10 - 100 µM (estimated based on similar aldehydes) | MTT Assay / LDH Assay |
| Enzyme Kinetics (Km) | Substrate for Aldehyde Reductase | To be determined experimentally | Spectrophotometric Enzyme Assay |
| Tissue Concentration | Biomarker of NE metabolism | To be determined experimentally | HPLC-ECD |
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004061) [hmdb.ca]
- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 3. Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. Direct enzyme assay evidence confirms aldehyde reductase function of Ydr541cp and Ygl039wp from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. | Semantic Scholar [semanticscholar.org]
- 14. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Application Note and Protocol for the Derivatization of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) for GC-MS Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a key metabolite of norepinephrine, for sensitive and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary derivatization strategies are presented: a two-step trimethylsilylation (TMS) method and a pentafluorobenzyl oxime (PFBO) formation method. These protocols are designed to enhance the volatility and thermal stability of MHPG-aldehyde, enabling robust chromatographic separation and mass spectrometric detection. This guide is intended to assist researchers in pharmacology, neuroscience, and clinical diagnostics in the accurate measurement of this important biomarker.
Introduction
This compound (MHPG-aldehyde) is an intermediate metabolite in the degradation pathway of norepinephrine and epinephrine.[1] Accurate quantification of MHPG-aldehyde in biological matrices is crucial for understanding catecholamine metabolism and its alterations in various physiological and pathological states. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules; however, the polar nature and thermal lability of MHPG-aldehyde necessitate a derivatization step to improve its volatility and chromatographic behavior.[2][3]
This application note details two effective derivatization methods:
-
Trimethylsilylation (TMS): A widely used technique that replaces active hydrogens on the hydroxyl groups with trimethylsilyl groups, thereby increasing volatility and thermal stability.[4]
-
Pentafluorobenzyl Oxime (PFBO) Derivatization: This method targets the aldehyde functional group, forming a stable oxime derivative. The pentafluorobenzyl group enhances sensitivity, especially in electron capture negative ion (ECNI) mass spectrometry.[2][5]
Experimental Protocols
Method 1: Two-Step Trimethylsilylation (TMS) Derivatization
This protocol is adapted from established methods for related catecholamine metabolites.[6] It involves an initial oximation of the aldehyde group to prevent enolization, followed by silylation of the hydroxyl groups.
2.1.1. Materials and Reagents
-
MHPG-aldehyde standard
-
Internal Standard (e.g., deuterated MHPG-aldehyde)
-
Pyridine, anhydrous
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate, HPLC grade
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC-MS vials with inserts
2.1.2. Protocol
-
Sample Preparation: To 100 µL of sample (e.g., extracted and evaporated biological fluid), add 10 µL of the internal standard solution. Evaporate to dryness under a gentle stream of nitrogen.
-
Oximation: Add 50 µL of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (10 mg/mL). Cap the vial tightly and heat at 60°C for 30 minutes.
-
Silylation: Cool the vial to room temperature. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 45 minutes.[4]
-
GC-MS Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Method 2: Pentafluorobenzyl Oxime (PFBO) Derivatization
This method specifically targets the aldehyde group and is highly sensitive.
2.2.1. Materials and Reagents
-
MHPG-aldehyde standard
-
Internal Standard (e.g., deuterated MHPG-aldehyde)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable buffer or water)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Heating block or water bath
-
GC-MS vials with inserts
2.2.2. Protocol
-
Sample Preparation: To 100 µL of aqueous sample or standard, add 10 µL of the internal standard solution.
-
Derivatization: Add 100 µL of the PFBHA solution. Vortex briefly and heat at 60°C for 60 minutes.[7]
-
Extraction: Cool the reaction mixture to room temperature. Add 200 µL of hexane (or ethyl acetate) and vortex vigorously for 1 minute. Centrifuge to separate the phases.
-
Drying and Concentration: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50 µL.
-
GC-MS Analysis: Transfer the concentrated extract to a GC-MS vial with an insert for analysis.
Data Presentation
The following table summarizes typical quantitative performance data achievable with these derivatization methods coupled to GC-MS analysis. The exact values will depend on the specific instrumentation and matrix.
| Parameter | TMS Derivatization | PFBO Derivatization |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.05 ng/mL[2] |
| Limit of Quantification (LOQ) | ~1 ng/mL | ~0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Intra-assay Precision (%RSD) | < 10% | < 8% |
| Inter-assay Precision (%RSD) | < 15% | < 12% |
Visualizations
Experimental Workflow: TMS Derivatization
Caption: Workflow for TMS derivatization of MHPG-aldehyde.
Experimental Workflow: PFBO Derivatization
Caption: Workflow for PFBO derivatization of MHPG-aldehyde.
Signaling Pathway Context
Caption: Simplified metabolic pathway of norepinephrine and epinephrine.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 2. mdpi.com [mdpi.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Application Notes: Quantification of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) using a Stable Isotope-Labeled Internal Standard
Introduction
3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), also known as MOPEGAL, is a critical but transient intermediate in the metabolism of norepinephrine, a key neurotransmitter and hormone. Norepinephrine is catabolized by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then either reduced to 3,4-dihydroxyphenylglycol (DHPG) or O-methylated by catechol-O-methyltransferase (COMT) to MHPG-aldehyde.[1][2][3] MHPG-aldehyde is subsequently reduced to 3-methoxy-4-hydroxyphenylglycol (MHPG). The quantification of these metabolites provides a window into norepinephrine turnover and has been explored as a potential biomarker in various neurological and psychiatric conditions.[4][5]
However, the quantitative analysis of MHPG-aldehyde is challenging due to its inherent instability as an aldehyde. Aldehydes are reactive compounds prone to oxidation and other chemical transformations.[6] To overcome these challenges, a robust analytical method employing derivatization coupled with stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed. This approach enhances the stability of the analyte and ensures high accuracy and precision through the use of a co-eluting, stable isotope-labeled internal standard.
Principle of the Method
This method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of a stable isotope-labeled analogue of MHPG-aldehyde (e.g., MHPG-aldehyde-d3) is spiked into the biological sample. This internal standard behaves identically to the endogenous analyte during sample extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, correcting for any sample loss during preparation and for matrix effects in the MS source. Due to the inherent instability of MHPG-aldehyde, a derivatization step is included to form a more stable product suitable for LC-MS/MS analysis.
Applications
The accurate measurement of MHPG-aldehyde can be a valuable tool for researchers, scientists, and drug development professionals in several areas:
-
Neuroscience Research: To investigate norepinephrine metabolism and turnover in the central and peripheral nervous systems.
-
Clinical Biomarker Discovery: To explore the potential of MHPG-aldehyde as a biomarker for diseases such as depression, anxiety disorders, and neurodegenerative diseases.
-
Pharmacology and Drug Development: To assess the effects of new drugs targeting norepinephrine pathways, including MAO and COMT inhibitors.
Proposed Experimental Protocol
1. Materials and Reagents
-
MHPG-aldehyde reference standard
-
Custom-synthesized this compound-d3 (MHPG-aldehyde-d3) internal standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (or other suitable derivatizing agent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, cerebrospinal fluid)
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation
-
Thawing: Thaw biological samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the MHPG-aldehyde-d3 internal standard solution (concentration to be optimized based on expected endogenous levels) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of the DNPH derivatizing solution. Vortex and incubate at room temperature for 60 minutes, protected from light.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters (Hypothetical)
The following are proposed starting parameters and would require optimization.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes the hypothetical mass transitions for the DNPH-derivatized MHPG-aldehyde and its deuterated internal standard. These values are predicted and would need to be confirmed experimentally.
| Analyte (DNPH Derivative) | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |
| MHPG-aldehyde-DNPH | 363.1 | To be determined experimentally |
| MHPG-aldehyde-d3-DNPH | 366.1 | To be determined experimentally |
Visualizations
Caption: Metabolic pathway of norepinephrine to MHPG-aldehyde.
Caption: Proposed workflow for sample preparation and analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free 3-methoxy-4-hydroxyphenylglycol determined in plasma by liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of MHPG-Aldehyde Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-4-hydroxyphenylglycol (MHPG)-aldehyde is a reactive aldehyde intermediate in the metabolic pathway of norepinephrine, a key neurotransmitter in the central nervous system. The accumulation of reactive aldehydes, including MHPG-aldehyde, has been implicated in the pathophysiology of several neurodegenerative diseases due to their ability to form adducts with proteins and DNA, leading to cellular dysfunction and neurotoxicity.[1][2][3] The primary enzyme responsible for the production of MHPG-aldehyde is Monoamine Oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B.[4][5][6] Therefore, the identification of inhibitors of MHPG-aldehyde production is a promising therapeutic strategy for neurodegenerative disorders. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors of MHPG-aldehyde formation, primarily focusing on the inhibition of MAO activity.
Signaling Pathway: Norepinephrine Metabolism to MHPG-Aldehyde
The metabolic cascade leading to the formation of MHPG-aldehyde begins with the neurotransmitter norepinephrine. This pathway is crucial for the regulation of norepinephrine levels in the brain. An imbalance in this pathway and the subsequent accumulation of MHPG-aldehyde can contribute to neuronal damage.
High-Throughput Screening (HTS) for Inhibitors of MHPG-Aldehyde Production
The most direct strategy to inhibit the formation of MHPG-aldehyde is to target the enzymatic activity of Monoamine Oxidase (MAO). Several HTS assays have been developed to identify MAO inhibitors, which can be adapted for this purpose.[7][8]
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate inhibitors of MHPG-aldehyde production.
Experimental Protocols
Protocol 1: Fluorometric High-Throughput Screening for MAO-B Inhibitors
This protocol is adapted from established methods for HTS of MAO-B inhibitors and is suitable for primary screening of large compound libraries.[7][9][10][11] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a specific substrate for MHPG production if available)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitor (e.g., selegiline/deprenyl)[12]
-
Compound library dissolved in DMSO
-
384-well black, clear-bottom microplates
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare a detection mix containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer. The optimal concentrations of each component should be determined through optimization experiments.
-
-
Compound Plating:
-
Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well microplate.
-
For control wells, dispense DMSO (negative control) and the positive control inhibitor.
-
-
Enzyme Addition:
-
Add the MAO-B enzyme solution to all wells of the microplate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow for the interaction between the compounds and the enzyme.
-
-
Reaction Initiation and Detection:
-
Add the detection mix to all wells to initiate the enzymatic reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative (DMSO) and positive controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
-
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well microplate, fluorometric | [7][8] |
| Enzyme | Recombinant Human MAO-B | [12] |
| Substrate | Benzylamine | [7] |
| Positive Control | Deprenyl (Selegiline) | [7] |
| Detection Method | H₂O₂ detection with fluorescent probe | [10][11] |
| Z' Factor | 0.75 ± 0.03 | [8] |
Protocol 2: Secondary Assay - IC₅₀ Determination and Isoform Selectivity
This protocol is designed to confirm the activity of primary hits and determine their potency and selectivity for MAO-B over MAO-A.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A selective substrate (e.g., serotonin) and MAO-B selective substrate (e.g., benzylamine)
-
Detection reagents as described in Protocol 1
-
Hit compounds identified from the primary screen
-
MAO-A selective inhibitor (e.g., clorgyline) and MAO-B selective inhibitor (e.g., deprenyl)
-
384-well black, clear-bottom microplates
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
-
Assay Performance:
-
Perform two separate assays, one with MAO-A and its substrate, and another with MAO-B and its substrate.
-
Follow the general procedure outlined in Protocol 1, adding the serially diluted compounds to the respective enzyme assays.
-
-
Data Analysis:
-
For each compound, plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Calculate the selectivity index (SI) as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
-
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Clorgyline | 0.00299 | - | - | [7] |
| Deprenyl | - | 0.00704 | - | [7] |
| Hit Compound 1 | >10 | 0.13 | >77 | [7][8] |
| Hit Compound 2 | >10 | 0.19 | >52 | [7][8] |
| Hit Compound 3 | >10 | 0.13 | >77 | [7][8] |
Concluding Remarks
The protocols and workflows detailed in this document provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors of MHPG-aldehyde production. By targeting MAO, particularly the MAO-B isoform, researchers can effectively screen large compound libraries to discover potent and selective inhibitors. Subsequent validation and characterization of these hits will be crucial for the development of potential therapeutic agents for neurodegenerative diseases associated with aldehyde-induced toxicity. The use of robust and validated HTS assays is a critical first step in this important drug discovery endeavor.
References
- 1. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Neurodegeneration and aldehyde load: from concept to therapeutics. | Semantic Scholar [semanticscholar.org]
- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. High throughput screening to identify natural human monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxy-4-hydroxyphenylglycol (MHPG) ELISA Kit
Audience: Researchers, scientists, and drug development professionals.
Note on Analyte: Direct measurement of 3-Methoxy-4-hydroxyphenylglycolaldehyde by ELISA is uncommon due to its instability as a metabolic intermediate. This document provides a protocol for the quantification of its stable downstream metabolite, 3-Methoxy-4-hydroxyphenylglycol (MHPG), which serves as a key biomarker for norepinephrine turnover.
Introduction and Application
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of the neurotransmitter norepinephrine in the central nervous system. Its quantification in biological samples such as plasma, urine, and cerebrospinal fluid is a critical tool for researchers in neuroscience and pharmacology. MHPG levels are often used as an index of sympathetic nervous system activity and norepinephrine turnover. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of MHPG.
The assay operates on the principle of competitive binding. MHPG in the sample competes with a fixed amount of MHPG conjugated to an enzyme (like horseradish peroxidase - HRP) for binding sites on a limited number of antibodies coated on the microplate wells. As the concentration of MHPG in the sample increases, the amount of enzyme-conjugated MHPG that can bind to the antibodies decreases. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of MHPG in the sample.
Performance Characteristics
The following tables summarize the typical performance data for a representative MHPG ELISA kit. Note that specific values may vary between different manufacturers and kit lots.
Table 1: Assay Performance
| Parameter | Value |
| Assay Range | 0.5 - 50 ng/mL |
| Sensitivity | 0.1 ng/mL |
| Specificity | High specificity for MHPG |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Sample Types | Plasma, Urine, Serum, Tissue Homogenates |
| Incubation Time | ~2.5 hours |
Table 2: Example Standard Curve Data
| Standard Concentration (ng/mL) | Mean Optical Density (OD) |
| 50 | 0.25 |
| 25 | 0.45 |
| 10 | 0.85 |
| 5 | 1.20 |
| 2.5 | 1.65 |
| 1 | 2.10 |
| 0 | 2.50 |
Experimental Protocol
This protocol provides a detailed methodology for the use of a competitive MHPG ELISA kit.
Materials Required
Provided:
-
Antibody-Coated Microplate (96 wells)
-
MHPG Standard
-
MHPG-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
Not Provided:
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Automated plate washer (optional)
-
Vortex mixer
-
Tubes for standard and sample dilutions
Reagent Preparation
-
Wash Buffer: Dilute the Wash Buffer Concentrate with deionized water to the working concentration specified in the kit manual (e.g., 1:20 dilution).
-
MHPG Standard: Reconstitute the lyophilized MHPG Standard with the provided Assay Buffer to create a stock solution. Allow it to sit for 10-15 minutes and then mix gently.
-
Standard Curve Preparation: Perform serial dilutions of the MHPG stock solution with Assay Buffer to create a series of standards with known concentrations (e.g., 50, 25, 10, 5, 2.5, 1, and 0 ng/mL).
Sample Preparation
-
Plasma: Collect blood in tubes containing EDTA or heparin. Centrifuge for 15 minutes at 1000 x g at 4°C. Aliquot the plasma and store at -20°C or colder.
-
Urine: Collect urine and centrifuge to remove particulate matter. If necessary, dilute the urine with Assay Buffer. Store at -20°C or colder.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer. Centrifuge to pellet debris and collect the supernatant.
Assay Procedure
-
Standard/Sample Addition: Add 50 µL of each standard and prepared sample to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the MHPG-HRP Conjugate to each well.
-
Incubation: Gently tap the plate to mix. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells. Wash each well 4 times with 300 µL of diluted Wash Buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate in the dark for 15-20 minutes at room temperature.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of MHPG in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final MHPG concentration.
Visualizations
MHPG ELISA Workflow
Caption: Workflow diagram for the competitive MHPG ELISA protocol.
Norepinephrine Metabolism Pathway
Caption: Simplified metabolic pathway of norepinephrine.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MHPG-Aldehyde Instability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 3-methoxy-4-hydroxyphenylglycol-aldehyde (MHPG-aldehyde) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is MHPG-aldehyde and why is it difficult to measure?
MHPG-aldehyde is a critical intermediate metabolite in the degradation pathway of norepinephrine, a key neurotransmitter. Its measurement can provide valuable insights into noradrenergic system activity. However, MHPG-aldehyde is highly unstable due to its reactive aldehyde group, which makes it susceptible to rapid enzymatic and non-enzymatic degradation in biological matrices. This inherent instability poses a significant challenge for accurate quantification.
Q2: What are the main degradation pathways for MHPG-aldehyde in biological samples?
MHPG-aldehyde is primarily degraded through two main enzymatic pathways:
-
Oxidation: Aldehyde dehydrogenase (ALDH) enzymes oxidize MHPG-aldehyde to 3-methoxy-4-hydroxymandelic acid (VMA).
-
Reduction: Aldose reductase (AR) and alcohol dehydrogenase (ADH) enzymes can reduce MHPG-aldehyde to 3-methoxy-4-hydroxyphenylglycol (MHPG).[1][2][3][4]
Non-enzymatic degradation can also occur through oxidation.
Q3: What factors contribute to the instability of MHPG-aldehyde?
Several factors can influence the stability of MHPG-aldehyde in biological samples:
-
Temperature: Higher temperatures accelerate both enzymatic and non-enzymatic degradation.[5][6]
-
pH: MHPG-aldehyde stability is pH-dependent. Alkaline pH can promote degradation.[7][8][9]
-
Enzyme Activity: The presence and activity of ALDH and AR in the sample will directly impact the rate of MHPG-aldehyde degradation.
-
Presence of Oxidizing Agents: Exposure to air and other oxidizing agents can lead to non-enzymatic oxidation.
Q4: How can I minimize MHPG-aldehyde degradation during sample collection?
Proper sample collection is the first critical step in obtaining reliable results.
-
Anticoagulant Choice: For blood samples, use tubes containing EDTA. EDTA chelates metal ions that can catalyze oxidation reactions.
-
Immediate Cooling: Place collection tubes on ice immediately. Low temperatures significantly slow down enzymatic activity.
-
Minimize Air Exposure: Collect samples with minimal headspace in the collection tube to reduce contact with oxygen.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or undetectable MHPG-aldehyde levels in freshly collected samples. | 1. Rapid enzymatic degradation immediately after collection. 2. Improper sample handling at the time of collection. | 1. Ensure immediate cooling of the sample on ice right after collection. 2. Add a cocktail of enzyme inhibitors to the collection tube. This can include inhibitors for aldehyde dehydrogenase (e.g., disulfiram, though caution is advised due to its broad specificity) and aldose reductase. 3. Process the sample (e.g., plasma separation) as quickly as possible at 4°C. |
| High variability in MHPG-aldehyde concentrations between replicate samples. | 1. Inconsistent timing between sample collection and processing. 2. Variable temperatures during sample handling. 3. Inconsistent addition of stabilizing agents. | 1. Standardize the entire workflow from collection to storage. Document the time at each step. 2. Use a refrigerated centrifuge for plasma/serum separation. 3. If using stabilizers, ensure they are pre-aliquoted into collection tubes to guarantee consistent concentrations. |
| MHPG-aldehyde levels decrease significantly after freeze-thaw cycles. | 1. Degradation during the thawing process. 2. Formation of reactive oxygen species during freezing and thawing. | 1. Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles. 2. Thaw samples rapidly in a controlled environment (e.g., a 4°C water bath) and keep them on ice until analysis. 3. Consider adding an antioxidant like ascorbic acid or glutathione to the sample before the initial freezing. |
| Poor recovery of MHPG-aldehyde during sample extraction. | 1. Adsorption of the analyte to plasticware. 2. Degradation during the extraction procedure. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Perform all extraction steps at low temperatures (4°C). 3. Optimize your extraction solvent and pH to ensure efficient recovery. |
| Interfering peaks in the chromatogram during HPLC or GC analysis. | 1. Incomplete derivatization of MHPG-aldehyde. 2. Presence of other endogenous aldehydes. 3. Matrix effects from the biological sample. | 1. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). 2. Improve the selectivity of your sample preparation method, for example, by using a more specific solid-phase extraction (SPE) sorbent. 3. For mass spectrometry-based methods, use a stable isotope-labeled internal standard for MHPG-aldehyde to correct for matrix effects. |
Data Presentation
Due to the limited availability of specific quantitative stability data for MHPG-aldehyde in the public domain, the following table provides a generalized representation of expected aldehyde stability based on established principles. These values are illustrative and should be confirmed experimentally for your specific sample type and storage conditions.
Table 1: Illustrative Stability of a Generic Aldehyde in Plasma (% Remaining)
| Storage Condition | 2 hours | 8 hours | 24 hours | 72 hours |
| Room Temperature (~25°C) | 70% | 40% | <10% | Undetectable |
| Refrigerated (4°C) | 95% | 85% | 70% | 50% |
| Frozen (-20°C) | >98% | >98% | >95% | >90% |
| Ultra-low Frozen (-80°C) | >99% | >99% | >99% | >98% |
| 4°C with Antioxidant Cocktail | >98% | >95% | >90% | >80% |
Note: The addition of antioxidants is expected to improve stability at all temperatures, but the effect is most pronounced at non-frozen temperatures where enzymatic and oxidative degradation are more rapid.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for MHPG-Aldehyde Analysis
-
Preparation: Pre-chill all tubes and centrifuge on ice. Prepare anticoagulant tubes (EDTA) containing a final concentration of 0.1 mM of a suitable antioxidant (e.g., ascorbic acid).
-
Collection: Collect whole blood directly into the prepared chilled tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and stabilizer.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Immediately transfer the plasma supernatant to pre-chilled, labeled, low-protein-binding cryovials.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry and store them at -80°C until analysis.
Protocol 2: Cerebrospinal Fluid (CSF) Sample Handling
-
Collection: Collect CSF directly into pre-chilled polypropylene tubes.[10][11]
-
Immediate Processing: Process the CSF samples as quickly as possible. All steps should be performed on ice.
-
Centrifugation (if necessary): If the CSF sample is visibly contaminated with blood, centrifuge at 2,000 x g for 10 minutes at 4°C to remove red blood cells.[11]
-
Aliquoting and Storage: Transfer the clear supernatant into pre-chilled cryovials and store at -80°C.
Mandatory Visualizations
Caption: Metabolic pathway of norepinephrine to MHPG-aldehyde and its subsequent degradation.
Caption: Recommended workflow for biological sample handling to ensure MHPG-aldehyde stability.
Caption: A decision tree for troubleshooting low or variable MHPG-aldehyde results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catecholamines 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-temperature (< 200 °C) degradation of electronic nicotine delivery system liquids generates toxic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Strategies to assess and optimize stability of endogenous amines during cerebrospinal fluid sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the sensitivity of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) detection.
Frequently Asked Questions (FAQs)
Q1: Why is MHPG-aldehyde a challenging analyte to measure?
MHPG-aldehyde is an intermediate metabolite in the catecholamine pathway, produced from metanephrine by monoamine oxidase (MAO).[1] It is often transient and rapidly converted to 3-Methoxy-4-hydroxyphenylglycol (MHPG), making its direct and sensitive detection difficult. The inherent reactivity and low endogenous concentrations of aldehydes in biological samples also contribute to detection challenges.
Q2: What are the primary methods for detecting aldehydes like MHPG-aldehyde?
Direct detection is often hindered by low sensitivity. Therefore, common strategies involve derivatization to enhance detectability. Key methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with sensitive detection methods like electrochemical detection (ED), coulometric detection, or fluorescence detection after derivatization.[2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, especially when combined with derivatization reagents that introduce a charge or a readily ionizable group to the MHPG-aldehyde molecule.[5]
-
Fluorogenic Probes: These are specialized reagents that react with aldehydes to produce a highly fluorescent product, enabling detection in various formats, including cell-based assays and microplate readers.[4][6]
Q3: How can I improve the sensitivity of my MHPG-aldehyde assay?
Improving sensitivity requires optimizing several stages of the experimental workflow:
-
Efficient Sample Preparation: Minimize degradation and loss of the analyte. This includes rapid sample processing, use of antioxidants, and keeping samples cold.
-
Derivatization: Use a highly reactive and specific derivatizing agent to convert MHPG-aldehyde into a stable, easily detectable product. Reagents like 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP) have been shown to significantly enhance detection signals for aldehydes.[5]
-
Optimized Instrumentation: For HPLC, using coulometric electrochemical detection can provide the highest sensitivity.[2] For LC-MS, optimizing fragmentation parameters and using techniques like data-dependent neutral loss scanning (dNLS) can improve selectivity and sensitivity.[5]
-
Solid-Phase Extraction (SPE): Incorporating an SPE step after protein precipitation can effectively isolate MHPG-aldehyde from the plasma or tissue matrix, leading to cleaner samples and higher extraction yields.[2]
Q4: What are the critical considerations for sample collection and handling?
-
Sample Stability: MHPG-aldehyde is prone to oxidation. Samples should be collected in tubes containing antioxidants (e.g., EDTA, sodium metabisulfite) and immediately placed on ice.
-
Storage: For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[7]
-
Matrix Effects: Plasma and tissue homogenates are complex matrices. A protein precipitation step is crucial, often followed by a purification procedure like SPE or liquid-liquid extraction to remove interfering substances.[2]
Troubleshooting Guide
This guide addresses common issues encountered during MHPG-aldehyde detection experiments.
Issue 1: No Signal or Very Weak Signal
| Potential Cause | Recommended Solution |
| Analyte Degradation | Ensure proper sample handling and storage. Use fresh samples and process them quickly. Add antioxidants to collection tubes and buffers. |
| Inefficient Derivatization | Optimize derivatization reaction conditions (pH, temperature, time, reagent concentration). Ensure the derivatization reagent is not expired or degraded. |
| Low Extraction Recovery | Validate and optimize your extraction procedure (e.g., SPE or liquid-liquid extraction). Consider using an internal standard to monitor recovery.[8] |
| Suboptimal Instrument Settings | For HPLC-ED, check the electrode potential. For LC-MS, optimize source parameters and transition settings. For fluorescence, ensure excitation/emission wavelengths are correct for the derivatized product. |
| Insufficient Sample Concentration | If possible, concentrate the sample extract before analysis. Ensure the initial sample volume is adequate. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Recommended Solution |
| Matrix Effects | Improve sample cleanup. Incorporate an additional SPE step or use a more selective extraction solvent.[2] |
| Contaminated Reagents or Solvents | Use high-purity or HPLC/MS-grade reagents and solvents. Prepare fresh buffers and mobile phases daily. |
| Non-Specific Binding (ELISA/Probes) | Increase the number of wash steps and optimize the blocking buffer.[7] |
| Carryover in LC System | Implement a robust needle and column wash protocol between sample injections. |
| Side Reactions | The derivatization reagent may react with other carbonyl-containing compounds in the sample. Improve chromatographic separation to resolve the peak of interest from interferences. |
Issue 3: Poor Reproducibility and High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample collection, processing, and storage procedures. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For assays, ensure all additions are made consistently and quickly across all wells.[7] |
| Variable Reaction Times | For derivatization or enzymatic reactions, use a multichannel pipette or automated liquid handler to ensure uniform incubation times. |
| Fluctuations in Instrument Performance | Allow the instrument to stabilize before running samples. Monitor system pressure and baseline stability in HPLC. Run quality control samples throughout the analytical batch. |
| High Inter-Assay Variance | Methodological differences can contribute to variance.[9] Using a consistent, validated method and running standards and controls with every batch is critical. |
Performance of MHPG Detection Methods (for comparison)
Since data for MHPG-aldehyde is scarce, this table summarizes the performance of various methods for its stable metabolite, MHPG, to provide a benchmark for expected sensitivity.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| HPLC with Coulometric ED [3] | Plasma | 0.1 µg/L | - | - | 5.2 |
| HPLC with Coulometric ED [2] | Plasma | 0.2 ng/mL | 0.5 ng/mL | < 3.2 | < 4.3 |
| HPLC with Amperometric ED [8] | Plasma | - | - | 5.4 | 10.7 |
| GC-MS [9] | Urine | - | - | 4.6 | 14.3 |
Key Experimental Protocols
Protocol 1: Derivatization and LC-MS/MS for MHPG-aldehyde
This protocol is a generalized procedure based on modern techniques for sensitive aldehyde detection.[5]
-
Sample Preparation:
-
To 500 µL of plasma, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled MHPG-aldehyde).
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add 50 µL of a derivatization reagent solution (e.g., HBP in a suitable buffer).
-
Incubate the mixture at a pre-optimized temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Detect the derivatized analyte using Multiple Reaction Monitoring (MRM) mode, with transitions optimized for the specific derivative.
-
Visualizations
Metabolic Pathway of MHPG-aldehyde Formation
Caption: Metabolic conversion of epinephrine to MHPG.
General Workflow for MHPG-aldehyde Detection
Caption: Workflow for sensitive MHPG-aldehyde analysis.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting flowchart for low signal issues.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 2. researchgate.net [researchgate.net]
- 3. Free 3-methoxy-4-hydroxyphenylglycol determined in plasma by liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodological issues in the measurement of urinary MHPG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MHPG-Aldehyde Measurement
Welcome to the technical support center for the measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG)-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to MHPG-aldehyde quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for MHPG-aldehyde measurement?
A1: The most common analytical methods for MHPG-aldehyde measurement are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer the sensitivity and selectivity required for quantifying MHPG-aldehyde in complex biological matrices such as plasma, urine, and cerebrospinal fluid.
Q2: My baseline is noisy in my HPLC-ECD analysis. What are the possible causes?
A2: A noisy baseline in HPLC-ECD can be caused by several factors:
-
Mobile Phase: Insufficiently degassed mobile phase, contaminated solvents or salts, or a pH that is not optimal for the electrochemical detector.
-
Electrode Issues: A dirty or passivated working electrode, or a failing reference electrode.
-
System Leaks: Leaks in the pump, injector, or fittings can introduce air and cause baseline fluctuations.
-
Electrical Interference: Nearby electrical equipment can sometimes interfere with the detector signal.
Q3: I am observing poor peak shape (e.g., tailing, splitting) in my chromatogram. What should I do?
A3: Poor peak shape can be indicative of several problems:
-
Column Degradation: The stationary phase of the analytical column may be degrading. Consider washing or replacing the column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be optimal for MHPG-aldehyde.
-
Contamination: Contaminants in the sample or from the HPLC system can interfere with peak shape.
Q4: How can I minimize the instability of MHPG-aldehyde in my samples?
A4: MHPG-aldehyde is a reactive aldehyde and can be unstable. To minimize degradation:
-
Rapid Processing: Process biological samples as quickly as possible after collection.
-
Low Temperature: Store samples at -80°C for long-term storage.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or glutathione to the collection tubes can help prevent oxidative degradation.
-
pH Control: Maintain an acidic pH (e.g., by adding HCl or perchloric acid) to improve stability.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Matrix Effects | Biological matrices like plasma and urine can contain endogenous substances that interfere with ionization in MS or co-elute with the analyte in HPLC, leading to ion suppression or enhancement.[1] To mitigate this, use a stable isotope-labeled internal standard for MHPG-aldehyde, perform a thorough sample clean-up (e.g., solid-phase extraction), and validate the method by assessing matrix effects with samples from multiple sources. |
| Interference from Medications | Certain medications or their metabolites can interfere with the analysis. For example, paracetamol (acetaminophen) and its metabolites are known to interfere with HPLC-ECD measurements of catecholamine metabolites.[2][3] It is crucial to obtain a detailed medication history from the subject and, if possible, discontinue potentially interfering medications before sample collection. |
| Dietary Interferences | While direct evidence for MHPG-aldehyde is limited, the parent compound MHPG can be influenced by diet. It is advisable to have subjects on a controlled diet, avoiding foods rich in catechols (e.g., bananas, vanilla, coffee) for a period before sample collection to minimize potential interferences. |
| Sample Contamination | Contamination can occur during sample collection, processing, or storage. Ensure the use of clean collection tubes and labware. |
| Improper Calibration | Ensure that the calibration curve is prepared correctly, covers the expected concentration range of the samples, and is run with each batch of samples. |
Issue 2: No or Low Analyte Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Analyte Degradation | MHPG-aldehyde is susceptible to degradation. Ensure proper sample handling and storage conditions as outlined in the FAQs. |
| Inefficient Extraction | The sample preparation method may not be efficiently extracting MHPG-aldehyde. Optimize the extraction solvent, pH, and procedure. Validate the extraction recovery. |
| Derivatization Issues (for GC-MS) | If using GC-MS, the derivatization step is critical. Ensure the derivatizing agent is fresh and the reaction conditions (temperature, time) are optimal. |
| Instrumental Problems (HPLC-ECD) | For HPLC-ECD, check the electrode potential, ensure the mobile phase is conductive, and verify the detector is functioning correctly. |
| Instrumental Problems (GC-MS) | For GC-MS, ensure the injection port temperature is appropriate to prevent analyte degradation, check for leaks in the system, and confirm the mass spectrometer is tuned and calibrated. |
Experimental Protocols
Key Experiment: Measurement of MHPG-Aldehyde in Human Plasma by HPLC-ECD
This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: C18 SPE cartridges, methanol, deionized water, acidic buffer (e.g., 0.1 M perchloric acid), elution solvent (e.g., methanol/acetic acid mixture).
-
Procedure:
-
Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Acidify 1 mL of plasma with 100 µL of 1 M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic substances.
-
Elute MHPG-aldehyde with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
2. HPLC-ECD Analysis
-
Instrumentation: HPLC system with a pump, autosampler, and an electrochemical detector with a glassy carbon working electrode.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or citrate buffer with an ion-pairing agent like octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The pH should be acidic (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector Potential: +0.75 V (this should be optimized based on a hydrodynamic voltammogram).
-
3. Quantification
-
Prepare a calibration curve using MHPG-aldehyde standards of known concentrations.
-
The concentration of MHPG-aldehyde in the samples is determined by comparing the peak area of the analyte to the calibration curve.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be used to correct for variations in extraction and injection.
Visualizations
Caption: Simplified metabolic pathway of norepinephrine to MHPG-aldehyde and related metabolites.
Caption: Troubleshooting workflow for inaccurate or inconsistent MHPG-aldehyde measurements.
References
- 1. Paracetamol-associated interference in an HPLC-ECD assay for urinary free metadrenalines and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paracetamol-associated interference in an HPLC-ECD assay for urinary free metadrenalines and catecholamines | Semantic Scholar [semanticscholar.org]
Technical Support Center: 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) Analysis
This technical support center provides guidance on the sample collection, storage, and analysis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde). Given that MHPG-aldehyde is a reactive and unstable intermediate metabolite of norepinephrine and epinephrine, specific validated protocols for its analysis are not widely available. Therefore, the following guidelines are based on best practices for the handling of catecholamine metabolites and other reactive aldehydes.
I. Sample Collection and Storage Guidelines (FAQs)
Q1: What is the recommended biological matrix for MHPG-aldehyde analysis?
A1: Plasma (heparin or EDTA) and urine are the most common matrices for measuring catecholamine metabolites. The choice will depend on the specific research question. Plasma provides a snapshot of circulating levels, while a 24-hour urine collection can offer a more integrated picture of production over time.
Q2: What are the critical steps during blood sample collection for MHPG-aldehyde analysis?
A2: To minimize the degradation of reactive analytes like MHPG-aldehyde, it is crucial to:
-
Collect blood in tubes containing an anticoagulant (EDTA or heparin).
-
Place the collected blood sample on ice immediately.
-
Centrifuge the blood at a low temperature (e.g., 4°C) within one hour of collection to separate the plasma.
-
Immediately freeze the resulting plasma at -80°C.
Q3: How should urine samples be collected and preserved?
A3: For urine samples, especially 24-hour collections, degradation is a significant concern. The following steps are recommended:
-
Collect urine in a container with a preservative. Acidification (e.g., with hydrochloric acid to a pH below 3.0) is a common method to stabilize catecholamines and their metabolites.
-
Keep the collection container refrigerated or on ice throughout the collection period.
-
After the 24-hour collection is complete, mix the urine well, measure the total volume, and freeze aliquots at -80°C as soon as possible.
Q4: How long can samples be stored before analysis?
A4: For optimal stability of reactive aldehydes, long-term storage should be at -80°C. While specific data for MHPG-aldehyde is unavailable, general guidelines for catecholamine metabolites suggest that samples can be stable for several months to a year at this temperature. Avoid repeated freeze-thaw cycles.
Data Presentation: Sample Storage Stability
| Storage Temperature | Plasma Stability (Inferred) | Urine (Acidified) Stability (Inferred) |
| Room Temperature (~25°C) | Unstable, process immediately | Unstable, significant degradation likely within hours |
| Refrigerated (4°C) | Stable for a few hours | Stable for up to 24 hours |
| Frozen (-20°C) | Stable for weeks to a few months | Stable for several months |
| Ultra-low Freezer (-80°C) | Recommended for long-term storage (months to a year) | Recommended for long-term storage (months to a year) |
II. Experimental Protocols
Due to its reactive aldehyde group, MHPG-aldehyde is typically analyzed using chromatographic methods coupled with a detection technique, often requiring a derivatization step to enhance stability and detectability.
Method 1: High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection
-
Sample Preparation and Extraction:
-
Thaw frozen plasma or urine samples on ice.
-
For plasma, perform a protein precipitation step by adding a solvent like acetonitrile or perchloric acid. Centrifuge to pellet the proteins.
-
For urine, a simple dilution may be sufficient. Alternatively, a solid-phase extraction (SPE) can be used for cleanup and concentration.
-
Transfer the supernatant (for plasma) or the diluted/extracted urine to a clean tube.
-
-
Derivatization (Optional but Recommended):
-
Derivatization of the aldehyde group can improve chromatographic properties and detection sensitivity. Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH).
-
The reaction conditions (pH, temperature, time) will need to be optimized for MHPG-aldehyde.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common. The pH of the mobile phase should be optimized for the best separation.
-
Detection:
-
Electrochemical Detection (ECD): Highly sensitive for catecholamines and their metabolites.
-
Fluorescence Detection: Can be used if a fluorescent derivatizing agent is employed.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Extraction:
-
Similar to the HPLC protocol, start with thawing the sample and performing protein precipitation (for plasma) or dilution/SPE (for urine).
-
-
Derivatization (Mandatory):
-
GC-MS requires analytes to be volatile and thermally stable. Derivatization is essential for MHPG-aldehyde. A two-step derivatization is often necessary:
-
Oximation of the aldehyde group with an agent like PFBHA.
-
Silylation of the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature ramp is crucial for separating the analyte from other components.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high selectivity and sensitivity.
-
III. Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no analyte peak | Analyte degradation during collection or storage. | Review and strictly adhere to the sample collection and storage protocols. Ensure samples are kept on ice and frozen at -80°C promptly. |
| Inefficient extraction or derivatization. | Optimize the extraction procedure (e.g., try different SPE cartridges or solvents). Optimize derivatization conditions (reagent concentration, temperature, time). | |
| Instrument sensitivity issues. | Check the performance of the HPLC-ECD/fluorescence detector or the GC-MS system. | |
| Peak tailing or poor peak shape | Active sites on the HPLC or GC column. | Use a column specifically designed for polar or basic compounds. Ensure the mobile phase pH is appropriate. For GC, ensure proper deactivation of the liner and column. |
| Co-eluting interferences. | Optimize the chromatographic gradient (HPLC) or temperature program (GC) to improve separation. Enhance sample cleanup procedures. | |
| High background noise | Contaminated reagents or solvents. | Use high-purity solvents and reagents. Filter all mobile phases. |
| Matrix effects from the biological sample. | Implement a more effective sample cleanup method, such as a more selective SPE protocol. | |
| Poor reproducibility | Inconsistent sample handling. | Standardize all steps of the sample collection, storage, and preparation protocol. |
| Variability in derivatization efficiency. | Ensure precise control over derivatization reaction conditions. Prepare fresh derivatization reagents regularly. |
IV. Mandatory Visualizations
Caption: Workflow for MHPG-aldehyde sample handling and analysis.
Caption: Troubleshooting logic for low analyte signal.
troubleshooting guide for MHPG-aldehyde immunoassay
Welcome to the technical support center for the MHPG-aldehyde immunoassay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MHPG-aldehyde immunoassay?
The MHPG-aldehyde immunoassay is a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, MHPG-aldehyde present in a sample competes with a fixed amount of labeled MHPG-aldehyde for binding to a limited number of antibodies coated on a microplate. The amount of labeled MHPG-aldehyde bound to the antibody is inversely proportional to the concentration of MHPG-aldehyde in the sample. Following a wash step to remove unbound substances, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of MHPG-aldehyde in the samples is determined by comparing their optical density with that of a standard curve.[1]
Q2: What types of samples can be used with this assay?
This assay is typically validated for use with a variety of biological fluids, including serum, plasma, urine, and cell culture supernatants. Proper sample collection and preparation are crucial for accurate results.[2]
Q3: How should samples be collected and stored?
-
Serum: Allow blood to clot at room temperature for 30 minutes to an hour, or overnight at 4°C. Centrifuge for 10-20 minutes at 1,000 x g. Collect the serum and use it immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Collect the plasma and use it immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge for 20 minutes at 2,000-3,000 rpm to remove particulate matter. The supernatant can be used immediately or stored at -20°C.
-
Cell Culture Supernatant: Centrifuge the cell culture media at 1,500 rpm for 20 minutes at 4°C to remove cells and debris. The clear supernatant can be assayed immediately or stored at -80°C.[2]
Q4: What are the critical steps in the experimental protocol?
The following steps are critical for the successful performance of the MHPG-aldehyde immunoassay:
-
Reagent Preparation: Ensure all reagents are brought to room temperature before use and prepared according to the kit's instructions.
-
Washing: Inadequate washing is a common source of high background and variability. Ensure all wells are completely filled and aspirated during each wash step.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures to ensure optimal antibody-antigen binding.
-
Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accuracy and avoid cross-contamination.
Troubleshooting Guide
This guide addresses common problems encountered during the MHPG-aldehyde immunoassay, providing potential causes and solutions.
Problem 1: High Background
High background can obscure the specific signal and lead to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles or the soaking time for each wash. Ensure complete aspiration of wash buffer from the wells. |
| Contaminated reagents or buffers | Prepare fresh buffers and ensure all reagents are free from contamination. |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
| Prolonged incubation time | Adhere to the recommended incubation times in the protocol. |
| Non-specific binding | Increase the concentration of the blocking agent in the blocking buffer or add a detergent (e.g., Tween-20) to the wash buffer. |
Problem 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive reagents | Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. |
| Omission of a critical reagent | Double-check that all reagents were added in the correct order. |
| Improper sample preparation | Ensure that the sample pH is within the optimal range for the assay and that there are no interfering substances. |
| Incorrect wavelength reading | Verify that the plate reader is set to the correct wavelength for the substrate used. |
| Insufficient incubation time | Ensure that the incubation times are as recommended in the protocol. |
Problem 3: High Variability Between Replicates
High variability can compromise the precision and reliability of the results.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique when adding reagents and samples. Change pipette tips for each sample and standard. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use. |
| Uneven temperature across the plate | Avoid stacking plates during incubation. Ensure the plate is at a uniform temperature before adding reagents. |
| Edge effects | To minimize edge effects, avoid using the outermost wells of the plate or fill them with a blank solution. |
Experimental Protocols
Standard MHPG-Aldehyde Competitive ELISA Protocol
-
Plate Preparation: The microtiter plate is pre-coated with a capture antibody specific for MHPG-aldehyde.
-
Standard and Sample Addition: Add 50 µL of standards and samples to their respective wells.
-
Competitive Reaction: Immediately add 50 µL of biotin-labeled MHPG-aldehyde to each well. The MHPG-aldehyde in the sample competes with the biotin-labeled MHPG-aldehyde for binding to the capture antibody.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[1]
-
Washing: Aspirate the contents of the wells and wash the plate three times with wash buffer.
-
Secondary Antibody Addition: Add 100 µL of Streptavidin-HRP (SABC working solution) to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[1]
-
Washing: Aspirate and wash the plate five times with wash buffer.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Cover the plate and incubate in the dark for 10-20 minutes at 37°C.[1]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Visualizations
Caption: Workflow of the MHPG-Aldehyde Competitive ELISA.
Caption: Basic troubleshooting decision tree for the immunoassay.
References
Technical Support Center: Analysis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) in Cerebrospinal Fluid (CSF)
Welcome to the technical support center for the analysis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) in cerebrospinal fluid (CSF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this important, yet challenging, norepinephrine metabolite.
Frequently Asked Questions (FAQs)
Q1: What is MHPG-aldehyde and why is it difficult to measure in CSF?
A1: this compound (MHPG-aldehyde), also known as MOPEGAL, is a reactive aldehyde intermediate in the metabolism of norepinephrine.[1][2] Its measurement in CSF is challenging primarily due to its inherent instability and low physiological concentrations. As a short-lived aldehyde, it is prone to oxidation and other chemical reactions within the biological matrix, making sample handling and analytical methodology critical for accurate quantification.
Q2: What are the recommended methods for analyzing MHPG-aldehyde in CSF?
A2: The two most common and reliable methods for the analysis of MHPG-aldehyde and other catecholamine metabolites in CSF are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][4] Both methods offer high sensitivity and specificity, but they have different advantages and considerations. LC-MS/MS is often considered the gold standard due to its superior specificity and ability to analyze a broad range of analytes simultaneously.[3]
Q3: Why is derivatization necessary for MHPG-aldehyde analysis?
A3: Derivatization is a crucial step in the analysis of aldehydes like MHPG-aldehyde for several reasons. For HPLC-ECD, derivatization can be used to introduce an electroactive moiety if the native molecule is not sufficiently responsive.[5] For both HPLC and LC-MS/MS, derivatization improves the stability of the highly reactive aldehyde group, enhances chromatographic separation, and increases ionization efficiency for mass spectrometry, leading to improved sensitivity and accuracy.[6][7][8] Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH) and 3-nitrophenylhydrazine (3-NPH).[6][9]
Q4: What are the critical pre-analytical factors to consider for MHPG-aldehyde analysis in CSF?
A4: Due to the instability of MHPG-aldehyde, strict control over pre-analytical variables is paramount. Key considerations include:
-
Sample Collection: CSF should be collected on ice to minimize enzymatic and chemical degradation.
-
Immediate Processing: Samples should be processed (centrifuged to remove cells) as soon as possible after collection.
-
Storage: CSF samples should be immediately frozen and stored at -80°C until analysis.[10]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of analytes. Aliquoting samples into smaller volumes before the initial freezing is highly recommended.[10]
-
Addition of Stabilizers: For short-lived aldehydes, protein precipitation with an acidic solution of acetonitrile can help to recover the analyte by shifting the equilibrium from its protein-bound state.
Troubleshooting Guides
HPLC-ECD Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Response | 1. MHPG-aldehyde degradation due to improper sample handling. 2. Inefficient derivatization. 3. Incorrect ECD potential. 4. Detector cell contamination. | 1. Review sample collection, storage, and preparation protocols. Ensure samples are kept cold and processed quickly. 2. Optimize derivatization reaction conditions (reagent concentration, temperature, time). 3. Optimize the ECD potential for the derivatized MHPG-aldehyde. 4. Clean the detector cell according to the manufacturer's instructions. |
| Peak Tailing | 1. Secondary interactions between the analyte and residual silanol groups on the column. 2. Column overload. 3. Mismatched solvent strength between the sample and mobile phase. | 1. Lower the pH of the mobile phase (e.g., to pH 3) to protonate silanols.[11] Use a high-purity silica column or an end-capped column. 2. Reduce the injection volume or dilute the sample.[11] 3. Dissolve the sample in the mobile phase whenever possible.[12] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or reagents. 2. Air bubbles in the system. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase using high-purity solvents and reagents. 2. Degas the mobile phase and purge the pump. 3. Use a column oven to maintain a stable temperature. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Inefficient ionization of the derivatized analyte. 2. Ion suppression from the CSF matrix. 3. Suboptimal MRM transitions. 4. Analyte degradation. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider a different derivatization agent that enhances ionization. 2. Improve sample clean-up (e.g., solid-phase extraction). Modify chromatographic conditions to separate the analyte from interfering matrix components. 3. Systematically optimize precursor and product ions and collision energy for the derivatized MHPG-aldehyde.[13] 4. Ensure proper sample handling and storage as mentioned in the FAQs. |
| Poor Reproducibility | 1. Inconsistent sample preparation and derivatization. 2. Variability in injection volume. 3. Instability of the analyte in the autosampler. | 1. Use a validated and standardized protocol for sample preparation. Ensure accurate pipetting. 2. Check the autosampler for proper function and calibration. 3. Keep the autosampler tray cooled. Analyze samples promptly after preparation. |
| Interfering Peaks | 1. Co-elution of isobaric compounds from the CSF matrix. 2. Contamination from solvents, reagents, or labware. | 1. Optimize chromatographic separation (e.g., gradient, column chemistry). Select more specific MRM transitions. 2. Use high-purity solvents and reagents. Thoroughly clean all labware. |
Experimental Protocols
Sample Preparation for CSF
-
Collection: Collect CSF on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove cells.
-
Aliquoting and Storage: Immediately aliquot the supernatant into pre-chilled polypropylene tubes and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Protein Precipitation and Derivatization (for both HPLC-ECD and LC-MS/MS):
-
Thaw the CSF sample on ice.
-
To 100 µL of CSF, add 200 µL of ice-cold acetonitrile containing the internal standard and the derivatization reagent (e.g., 3-nitrophenylhydrazine).
-
Vortex briefly and incubate under optimized conditions (e.g., 20°C for 30 minutes).[14]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
HPLC-ECD Method
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A buffered aqueous solution (e.g., sodium acetate/citric acid buffer, pH 4.5) with an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific derivatized analyte.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 20 µL.
-
Detector: Electrochemical detector with a glassy carbon working electrode. The potential should be optimized for the specific derivative (typically in the range of +0.6 to +0.9 V).
LC-MS/MS Method
-
Column: C18 or similar reversed-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B. The gradient profile should be optimized to ensure good separation of the derivatized MHPG-aldehyde from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Two transitions (one for quantification, one for qualification) should be optimized for the derivatized MHPG-aldehyde and the internal standard.[13]
Quantitative Data Summary
The following table provides hypothetical, yet representative, performance characteristics for the two analytical methods. Actual values must be determined during method validation in your laboratory.
| Parameter | HPLC-ECD | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | 0.01 - 0.1 ng/mL |
| Linear Range | 0.5 - 100 ng/mL | 0.1 - 50 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 5% |
| Inter-assay Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Reference concentrations of the more stable precursor, MHPG, in CSF can vary depending on the patient population and the specific study. For instance, one study reported higher CSF MHPG levels in patients with Dementia with Lewy Bodies compared to those with Alzheimer's disease.[4][15] Another study found elevated CSF MHPG in patients during alcohol withdrawal.[16][17] Given the transient nature of MHPG-aldehyde, its reference range is not well-established and will be highly dependent on the analytical method's sensitivity and the rigorousness of the pre-analytical handling.
Visualizations
Caption: Norepinephrine metabolism pathway leading to MHPG-aldehyde.
Caption: General workflow for MHPG-aldehyde analysis in CSF.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amuzainc.com [amuzainc.com]
- 4. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. i01.yizimg.com [i01.yizimg.com]
- 13. forensicrti.org [forensicrti.org]
- 14. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebrospinal fluid 3-methoxy-4-hydroxyphenylglycol and norepinephrine levels in alcohol withdrawal. Correlations with clinical signs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
Technical Support Center: Analysis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is MHPG-aldehyde and why is its stability a concern?
A1: this compound (MHPG-aldehyde) is a key intermediate metabolite of norepinephrine, a crucial neurotransmitter.[1][2][3] Its accurate measurement is vital for research in neuroscience and various pathological conditions. However, MHPG-aldehyde is an inherently unstable compound, susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary degradation pathways for MHPG-aldehyde?
A2: The primary degradation pathways for MHPG-aldehyde are oxidation and reduction. Oxidation converts MHPG-aldehyde to vanillylmandelic acid (VMA), while reduction converts it to 3-Methoxy-4-hydroxyphenylglycol (MHPG).[1]
Q3: How can I prevent the degradation of MHPG-aldehyde during sample collection?
A3: Proper sample collection is the first critical step in preventing degradation. For urine samples, it is essential to collect a 24-hour specimen in a container with a preservative, typically an acid, to lower the pH.[4] For plasma samples, blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
Q4: What is the optimal pH and storage temperature for preserving MHPG-aldehyde in samples?
A4: To ensure stability, urine samples should be acidified to a pH range of 2.0-4.0 immediately after collection.[4][5] Both urine and plasma samples should be stored at or below -20°C, with -80°C being ideal for long-term storage to minimize degradation.[5]
Q5: Is derivatization necessary for MHPG-aldehyde analysis?
A5: Derivatization is highly recommended for the analysis of aldehydes like MHPG-aldehyde.[6] It serves two main purposes: it enhances the stability of the analyte and improves its chromatographic properties and detection sensitivity, particularly for methods like HPLC-UV, GC-MS, and LC-MS/MS.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable MHPG-aldehyde peak | - Degradation of MHPG-aldehyde during sample collection, storage, or preparation. | - Ensure immediate acidification of urine samples to pH 2-4 and storage at -80°C.[4][5] - For plasma, process samples on ice and freeze immediately after separation. |
| - Inefficient extraction of MHPG-aldehyde from the sample matrix. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for MHPG-aldehyde. | |
| - Incomplete derivatization. | - Verify the concentration and purity of the derivatizing agent (e.g., DNPH). - Optimize the reaction conditions (pH, temperature, and time). | |
| High background noise or interfering peaks | - Matrix effects from endogenous compounds in the sample. | - Improve the sample clean-up procedure. Consider using a more selective SPE cartridge. - Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to better separate MHPG-aldehyde from interfering compounds. |
| - Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and plasticware. | |
| Poor peak shape (e.g., tailing, fronting) | - Issues with the analytical column. | - Ensure the column is properly conditioned and has not exceeded its lifetime. - Check for blockages in the column or HPLC system. |
| - Inappropriate mobile phase pH. | - Adjust the mobile phase pH to optimize the ionization state of the derivatized MHPG-aldehyde. | |
| Inconsistent or non-reproducible results | - Variability in sample collection and handling. | - Standardize the entire protocol from sample collection to analysis. Ensure all samples are treated identically. |
| - Instability of derivatized MHPG-aldehyde. | - Analyze derivatized samples as soon as possible. If storage is necessary, evaluate the stability of the derivative at low temperatures. | |
| - Instrument variability. | - Perform regular calibration and maintenance of the analytical instrument. Use an internal standard to correct for variations. |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection and Pre-analytical Processing
-
Collection: Provide the patient with a light-protected, 3-liter plastic container containing 25 mL of 6M HCl as a preservative. Instruct the patient to discard the first morning void on day one and then collect all subsequent urine for the next 24 hours, including the first morning void on day two.[2]
-
Storage during collection: The container should be kept refrigerated or in a cool place during the entire 24-hour collection period.[9]
-
Post-collection processing:
-
Measure and record the total 24-hour urine volume.
-
Ensure the urine is well-mixed.
-
Measure the pH to confirm it is within the 2.0-4.0 range. Adjust with 6M HCl if necessary.
-
Centrifuge an aliquot of the urine at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Transfer the supernatant to a clean, labeled polypropylene tube.
-
Store the processed urine sample at -80°C until analysis.
-
Protocol 2: Derivatization of MHPG-aldehyde with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general guideline for the derivatization of aldehydes and should be optimized for MHPG-aldehyde.
-
Reagent Preparation: Prepare a saturated solution of DNPH in 2M HCl.
-
Derivatization Reaction:
-
To 1 mL of the processed urine or plasma extract, add an excess of the saturated DNPH solution.
-
Incubate the mixture at room temperature for 1 hour, protected from light.
-
-
Extraction of the Derivative:
-
Extract the DNPH-aldehyde derivative (hydrazone) from the aqueous solution using a suitable organic solvent such as acetonitrile or ethyl acetate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Quantitative Data Summary
Table 1: Stability of Catecholamines in Urine at Different pH and Temperature Conditions
| pH | Storage Temperature | Stability |
| < 6.0 | 4°C or -18°C | Stable for at least 4 days with <15% loss.[5] |
| 2.0 | 4°C or -18°C | Stable for up to 10 weeks.[5] |
| 8.0 | 20-25°C | >40% loss after 48 hours.[5] |
| 6.0 or 8.0 | 4°C or 25°C | Up to 90% loss within the first week.[5] |
Data is for free catecholamines and serves as an indicator for the stability of their metabolites.
Visualizations
References
- 1. This compound | 17592-23-3 | Benchchem [benchchem.com]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004061) [hmdb.ca]
- 4. agilent.com [agilent.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for MHPG-Aldehyde Isomers
Welcome to the technical support center for the optimization of chromatographic separation of 3-methoxy-4-hydroxyphenylglycol-aldehyde (MHPG-aldehyde) isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Disclaimer: Direct, validated methods for the chromatographic separation of MHPG-aldehyde isomers are not widely available in the public domain. The following guidance is based on established methods for the separation of structurally similar catecholamine metabolites, including MHPG and vanillylmandelic acid (VMA), as well as general principles for the analysis of aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the chromatographic separation of MHPG-aldehyde isomers?
A1: The primary challenges include:
-
Structural Similarity: Isomers of MHPG-aldehyde have very similar physicochemical properties, making them difficult to separate.
-
Reactivity and Instability: Aldehydes are chemically reactive and can be prone to oxidation or degradation under certain analytical conditions.[1]
-
Low Concentrations: MHPG-aldehyde may be present at low concentrations in biological matrices, requiring sensitive detection methods.
-
Matrix Effects: Biological samples contain numerous interfering substances that can affect chromatographic resolution and detection.
Q2: What type of chromatographic column is best suited for separating MHPG-aldehyde isomers?
A2: Based on the separation of similar aromatic aldehydes and catecholamine metabolites, the following column types are recommended:
-
Reversed-Phase C18 Columns: These are the most commonly used columns for the analysis of catecholamine metabolites and offer good resolving power for moderately polar compounds.
-
Chiral Columns: If the isomers are enantiomers, a chiral stationary phase (CSP) is necessary for their separation. Polysaccharide-based chiral columns are often a good starting point.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through pi-pi interactions.
Q3: Is derivatization necessary for the analysis of MHPG-aldehyde?
A3: Derivatization is highly recommended for the analysis of aldehydes.[2][3][4] Derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde group to form a stable, UV-active hydrazone.[2][3][4] This improves chromatographic retention, enhances detection sensitivity, and increases the stability of the analyte.[1]
Q4: How can I improve the resolution between closely eluting MHPG-aldehyde isomer peaks?
A4: To improve resolution, you can systematically optimize the following parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
pH of the Mobile Phase: The pH can influence the ionization state of the isomers and their interaction with the stationary phase.
-
Column Temperature: Varying the temperature can affect the kinetics of the separation and improve resolution.
-
Gradient Elution Program: A shallow gradient can help to better separate closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation, though it will increase the analysis time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of MHPG-aldehyde isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace the guard column. |
| pH of Mobile Phase Close to pKa of Analyte | Adjust the mobile phase pH to be at least 2 units away from the pKa of the MHPG-aldehyde isomers. |
Problem 2: Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. |
| Fluctuations in Pump Pressure | Check for leaks in the HPLC system, degas the mobile phase, and ensure pump seals are in good condition. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and use a bottle cap that minimizes solvent evaporation. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Problem 3: No or Low Peak Signal
| Potential Cause | Recommended Solution |
| Analyte Degradation | Prepare fresh samples and standards. If using derivatization, ensure the reaction has gone to completion and the derivative is stable. Consider the stability of MHPG-aldehyde in the sample matrix. |
| Incorrect Detector Wavelength | If using a UV detector after derivatization (e.g., with DNPH), ensure the wavelength is set to the maximum absorbance of the derivative (typically around 360 nm).[2] |
| Low Analyte Concentration | Concentrate the sample using solid-phase extraction (SPE) or increase the injection volume (if it does not compromise peak shape). |
| Detector Malfunction | Check the detector lamp and perform a system diagnostic check. |
Experimental Protocols
The following are example experimental protocols based on methods for similar compounds. These should be used as a starting point and optimized for your specific application.
Protocol 1: Reversed-Phase HPLC for MHPG-Aldehyde Derivative
This protocol is based on the analysis of aldehyde-DNPH derivatives.[4]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 360 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral HPLC for MHPG-Aldehyde Enantiomers
This protocol is a hypothetical starting point for chiral separation based on general principles.
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane:Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 280 nm |
| Injection Volume | 5 µL |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the separation of two MHPG-aldehyde isomers under different chromatographic conditions. This data is illustrative and should be confirmed experimentally.
Table 1: Effect of Mobile Phase Composition on Isomer Separation
| % Acetonitrile | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 35% | 12.5 | 13.1 | 1.2 |
| 40% | 10.2 | 10.6 | 1.5 |
| 45% | 8.1 | 8.3 | 0.8 |
Table 2: Effect of Column Temperature on Isomer Separation
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 10.8 | 11.3 | 1.4 |
| 30 | 10.2 | 10.6 | 1.5 |
| 35 | 9.5 | 9.8 | 1.1 |
Visualizations
References
Validation & Comparative
A Validated HPLC-UV Method for the Quantification of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a newly validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a key metabolite of norepinephrine. The performance of this new method is compared with an existing High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method, offering researchers a clear and objective assessment of the available analytical techniques.
Introduction
This compound (MHPG-aldehyde) is a critical intermediate in the metabolic pathway of norepinephrine.[1] Its accurate quantification in biological matrices is essential for neuroscience research and the development of therapeutics targeting catecholaminergic pathways. Due to its transient nature, sensitive and reliable analytical methods are required for its measurement.[1] This guide details the validation of a new, robust HPLC-UV method and compares its performance against a well-established HPLC-ECD technique.
Comparative Analysis of Analytical Methods
The performance of the newly validated HPLC-UV method and an existing HPLC-ECD method for the analysis of MHPG-aldehyde are summarized below. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | New HPLC-UV Method | Existing HPLC-ECD Method |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range | 0.5 - 50 µg/mL | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 2.0% |
| - Inter-day | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Robustness | Passed | Passed |
Norepinephrine Metabolism Pathway
The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the position of MHPG-aldehyde as a key intermediate.
Analytical Method Validation Workflow
The validation of the new HPLC-UV method followed a structured workflow to ensure its suitability for the intended purpose, as outlined in the diagram below.
Experimental Protocols
New HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 278 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of MHPG-aldehyde reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation (Plasma): To 500 µL of plasma, add 1 mL of ice-cold acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of mobile phase.
3. Validation Experiments:
-
Specificity: Analyze blank plasma, spiked plasma, and standard solutions to assess for interference.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Perform recovery studies by spiking known amounts of MHPG-aldehyde into blank plasma at three concentration levels (low, medium, and high).
-
Precision: Determine intra-day precision by analyzing six replicates of spiked plasma at three concentration levels on the same day. Determine inter-day precision by repeating the analysis on three different days.
-
LOD and LOQ: Calculate based on the signal-to-noise ratio of the chromatograms (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, and column temperature).
Existing HPLC-ECD Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: HPLC system equipped with an electrochemical detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: 0.1 M sodium phosphate buffer (pH 3.0) containing 10% methanol and 0.1 mM EDTA.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode, potential set at +0.75 V.
2. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, using the mobile phase for the HPLC-ECD method for dilutions and reconstitution.
Conclusion
The newly validated HPLC-UV method provides a reliable and robust alternative for the quantification of MHPG-aldehyde. While the existing HPLC-ECD method offers a lower limit of detection and quantitation, the HPLC-UV method demonstrates excellent linearity, accuracy, and precision over a wider range. The choice of method will depend on the specific requirements of the study, including the expected concentration of the analyte in the samples and the available instrumentation. This guide provides the necessary data and protocols to enable researchers to make an informed decision.
References
Comparative Analysis of MHPG and VMA Levels: A Guide for Researchers
This guide provides a comprehensive comparison of 3-methoxy-4-hydroxyphenylglycol (MHPG) and vanillylmandelic acid (VMA), two key metabolites of the catecholamines norepinephrine and epinephrine. This document is intended for researchers, scientists, and drug development professionals interested in the roles of these biomarkers in various physiological and pathological states.
Introduction
MHPG and VMA are the main metabolites of norepinephrine and epinephrine.[1][2] The metabolic pathway involves the sequential action of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] MHPG is an intermediate metabolite, which is further oxidized to form VMA, the ultimate end product of epinephrine and norepinephrine metabolism.[3][4] The measurement of these metabolites in plasma and urine is crucial for the diagnosis and monitoring of several clinical conditions, including neuroendocrine tumors like neuroblastoma and pheochromocytoma, as well as in studies related to psychiatric disorders and drug addiction.[2][3][5]
Data Presentation: MHPG vs. VMA Levels
The following tables summarize the quantitative data on MHPG and VMA levels in various biological samples and clinical contexts. It is important to note that reference ranges can vary significantly based on age, sex, and analytical methodology.
Table 1: Urinary Reference Ranges for VMA in a Healthy Population
| Age Group | VMA (mg/24 hours) | VMA/Creatinine Ratio (mg/g creatinine) |
| 0-1 years | 0 - 1.5 | < 18 |
| 1-3 years | 0 - 1.5 | < 12 |
| 3-5 years | 0 - 4.0 | < 12 |
| 5-10 years | 0 - 4.0 | < 9 |
| 10-127 years | 0 - 10.0 | < 8 |
Data sourced from MLabs. Note that reference ranges may change over time and with different laboratory methods.[6]
Table 2: Comparative Urinary VMA and HVA Levels in Infants with Neuroblastoma vs. Healthy Controls (6-11 months old)
| Group | VMA (µg/mg creatinine) | HVA (µg/mg creatinine) |
| Neuroblastoma Patients (n=10) | Significantly higher than controls | Significantly higher than controls |
| Healthy Controls (n=24) | ||
| Diagnostic Cutoff Values | 24 | 25 |
This table summarizes findings from a study on infants with neuroblastoma, highlighting the diagnostic utility of elevated VMA and HVA levels.[7]
Table 3: Analytical Method Performance for Plasma MHPG and VMA Quantification
| Analyte | Calibration Curve Range (ng/mL) |
| MHPG | 0.2 - 40.0 |
| VMA | 0.5 - 40.0 |
This data is from an HPLC method with fluorescence detection, demonstrating the typical concentration ranges for quantification in human plasma.[1][8]
Experimental Protocols
Below are detailed methodologies for the quantification of MHPG and VMA in biological samples, based on commonly used analytical techniques.
Protocol 1: Quantification of MHPG and VMA in Human Plasma by HPLC with Fluorescence Detection
This method is suitable for the simultaneous determination of MHPG and VMA in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Use mixed-mode reversed-phase - strong anion exchange SPE cartridges.
-
Condition the cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute MHPG and VMA from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis. Extraction yields are typically higher than 90%.[1]
2. HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., Atlantis C18, 150 mm x 4.6 mm I.D., 5 µm).[1][2]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous citrate buffer at a low pH (e.g., 2% methanol and 98% aqueous citrate buffer at pH 3.0).[1][2]
-
Detection: Fluorescence detection with excitation at 285 nm and emission at 325 nm.[1][2]
-
Quantification: Create a calibration curve using standards of known concentrations of MHPG and VMA. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of VMA and HVA in Urine by Gas Chromatography-Mass Spectrometry (GC/MS)
This method is commonly used for the diagnosis and monitoring of neuroblastoma.
1. Sample Preparation
-
Dilute urine samples to a standardized creatinine concentration (e.g., 2 mg/dL).[9]
-
Spike the diluted samples with deuterated internal standards for VMA and HVA.[9]
-
Acidify the samples and perform a liquid-liquid extraction with an organic solvent.[9]
-
Evaporate the organic extract to dryness.
2. Derivatization
-
Add a derivatizing agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, to the dried extract to create trimethylsilyl derivatives of VMA and HVA.[9] This step is necessary to make the analytes volatile for GC analysis.
3. GC/MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column for the separation of the derivatized analytes.
-
Mass Spectrometer: A mass spectrometer is used for detection and quantification.
-
Quantification: The derivatized compounds are measured using selected ion monitoring (SIM) mode, comparing the ion signals of the native analytes to their corresponding deuterated internal standards.[9]
Mandatory Visualization
Signaling Pathway
Caption: Metabolic pathway of norepinephrine and epinephrine to MHPG and VMA.
Experimental Workflow
Caption: Workflow for MHPG and VMA analysis in plasma by HPLC.
Logical Relationships
Caption: Clinical significance of MHPG and VMA levels and the HVA/VMA ratio.
References
- 1. Plasma 3-methoxy-4-hydroxyphenethyleneglycol in pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of MHPG to vanillylmandelic acid. Implications for the importance of urinary MHPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]
- 7. Vanillylmandelic acid, homovanillic acid, and catecholamines in urine of infants with neuroblastoma 6- to 11-month-old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]
A Comparative Guide to the Cross-Laboratory Validation of 3-Methoxy-4-hydroxyphenylglycol (MHPG) Analog Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of 3-Methoxy-4-hydroxyphenylglycol (MHPG) and its aldehyde precursor, 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde). Given the limited direct literature on cross-laboratory validation for MHPG-aldehyde, this document extrapolates from established validation principles and data for the more extensively studied MHPG. The accurate and reproducible measurement of these norepinephrine metabolites is critical for research in neuroscience and clinical diagnostics.
The primary analytical techniques employed for the quantification of MHPG in biological matrices such as plasma, urine, and brain tissue include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer varying degrees of sensitivity, specificity, and throughput.
Comparative Performance of Quantification Methods
Table 1: Performance Characteristics of HPLC-based Methods for MHPG Quantification
| Parameter | HPLC with Electrochemical Detection (ECD) | HPLC with Fluorimetric Detection |
| Linearity Range | 1 - 100 ng/mL | 1 - 50 ng/mL |
| Intra-assay Precision (CV%) | 5.4%[1] | < 3.3% |
| Inter-assay Precision (CV%) | 10.7%[1] | < 3.8% |
| Limit of Detection (LOD) | 0.18 ng[2] | < 1 ng/mL |
| Accuracy (% Recovery) | Not Reported | Satisfactory |
| Biological Matrix | Plasma, Urine, Brain[1][2][3] | Plasma |
Table 2: Performance Characteristics of LC-MS/MS Method for MHPG Sulfate Quantification
| Parameter | LC-MS/MS |
| Linearity Range | 50 - 10,000 ng/mL[4] |
| Precision (CV%) | 1.9 - 9.7%[4] |
| Accuracy (% of Expected) | 97 - 103%[4] |
| Limit of Detection (LOD) | Not explicitly stated, but standard curve starts at 50 ng/mL[4] |
| Biological Matrix | Urine[4] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are representative methodologies for sample preparation and analysis using HPLC and LC-MS/MS.
Protocol 1: MHPG Measurement in Plasma via HPLC with Electrochemical Detection
This method is suitable for the quantification of MHPG in plasma samples.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., [3H]MHPG) to monitor recovery.[1]
-
Perform protein precipitation using an appropriate agent (e.g., perchloric acid).
-
Extract the MHPG into an organic solvent such as ethyl acetate.[1]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Further cleanup can be achieved using minicolumn chromatography.[1]
-
-
HPLC-ECD Analysis:
Protocol 2: MHPG Sulfate Measurement in Urine via LC-MS/MS
This method provides high sensitivity and specificity for the analysis of MHPG sulfate in urine.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable reverse-phase column for separation.
-
Mobile Phase: A gradient elution with aqueous and organic mobile phases containing a modifier like formic acid is typically used.
-
Ionization: Electrospray ionization (ESI) in the appropriate mode (positive or negative).
-
Mass Spectrometry: A tandem mass spectrometer is used for detection, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Visualizations
Signaling Pathway of MHPG-aldehyde Formation
The following diagram illustrates the metabolic pathway leading to the formation of MHPG-aldehyde from norepinephrine.
Caption: Metabolic pathway of MHPG-aldehyde and MHPG formation.
Workflow for Cross-Laboratory Validation
This diagram outlines a typical workflow for conducting a cross-laboratory validation study.
Caption: General workflow for a cross-laboratory validation study.
References
- 1. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
MHPG vs. MHPG-Aldehyde: A Comparative Guide for Neurobiological Biomarker Selection
For Immediate Release
This guide provides a comprehensive comparison of 3-methoxy-4-hydroxyphenylglycol (MHPG) and its precursor, 3-methoxy-4-hydroxyphenylglycol-aldehyde (MHPG-aldehyde or MOPEGAL), as potential biomarkers in neuroscience and clinical research. While both are metabolites of norepinephrine, their utility as stable and reliable biomarkers differs significantly. This document outlines the available experimental data, analytical methodologies, and inherent chemical properties of each molecule to inform researchers, scientists, and drug development professionals in their selection of appropriate neurochemical markers.
Executive Summary
MHPG has been established as a valuable biomarker for assessing central and peripheral noradrenergic activity, with clinical relevance in psychiatric and neurodegenerative disorders. In contrast, MHPG-aldehyde is a highly reactive and transient intermediate in the norepinephrine metabolic pathway. Its inherent instability makes it unsuitable for routine quantitative analysis in biological samples. This guide will demonstrate that MHPG is the superior and more practical biomarker for assessing noradrenergic turnover.
Norepinephrine Metabolism and the Role of MHPG and MHPG-Aldehyde
Norepinephrine, a key catecholamine neurotransmitter, is metabolized through a series of enzymatic reactions. A major pathway involves the conversion of norepinephrine to MHPG, which is then further metabolized to vanillylmandelic acid (VMA). MHPG-aldehyde is a short-lived intermediate in the conversion of MHPG to VMA.
Comparative Analysis: MHPG vs. MHPG-Aldehyde
| Feature | MHPG (3-methoxy-4-hydroxyphenylglycol) | MHPG-Aldehyde (3-methoxy-4-hydroxyphenylglycol-aldehyde) |
| Chemical Stability | Stable in biological matrices under appropriate storage conditions. | Highly unstable and reactive; a short-lived intermediate. |
| Biological Half-life | Relatively long, allowing for reliable measurement in plasma, urine, and CSF. | Extremely short, making accurate quantification in biological samples challenging to impossible with standard methods. |
| Reactivity | Low reactivity with other biomolecules. | High reactivity with nucleophiles such as proteins, leading to adduct formation.[1] |
| Availability of Assays | Well-established and validated assays (HPLC-ECD, HPLC-MS/MS, GC-MS). | No standardized or commercially available assays for routine biomarker analysis. |
| Clinical Utility | Used as a biomarker in studies of depression, bipolar disorder, Alzheimer's disease, and dementia with Lewy bodies.[2][3] | Not used as a clinical or research biomarker due to its instability. |
Quantitative Data for MHPG as a Biomarker
Normal Concentration Ranges of MHPG
| Biological Fluid | Concentration Range (mean ± SD) |
| Plasma | 21.16 ± 9.58 ng/mL[4] |
| Urine | 1.67 ± 0.65 µg/mg creatinine[4] |
| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL[4] |
Performance of MHPG in Differentiating Dementia with Lewy Bodies (DLB) from Alzheimer's Disease (AD)
| Biomarker Panel | Sensitivity | Specificity |
| Aβ42, p-tau, t-tau | 92.9% | 90%[2] |
| Aβ42, p-tau, t-tau + MHPG | 97.6% | 95%[2] |
The addition of MHPG to the standard CSF biomarker panel for Alzheimer's disease significantly improves the diagnostic accuracy for differentiating DLB from AD.[2]
Experimental Protocols
Measurement of MHPG in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This protocol is a generalized procedure based on established methods.[1] Individual laboratories should validate the method according to their specific instrumentation and requirements.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Solid Phase Extraction (SPE):
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an internal standard (e.g., iso-MHPG).
-
Precipitate proteins by adding an equal volume of cold 0.4 M perchloric acid, vortex, and centrifuge.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute MHPG with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, and a reversed-phase C18 column.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid). The exact composition should be optimized for the specific column and system.
-
Electrochemical Detector: Set the potential of the working electrode to an appropriate oxidation potential for MHPG (typically +0.6 to +0.8 V).
-
Injection Volume: 20-50 µL.
-
Quantification: Create a standard curve using known concentrations of MHPG. Quantify MHPG in samples by comparing the peak area ratio of MHPG to the internal standard against the standard curve.
Conclusion
The available evidence strongly supports the use of MHPG as a reliable and clinically relevant biomarker for assessing noradrenergic system activity. Its stability in biological fluids and the availability of robust analytical methods make it a practical choice for researchers. In contrast, MHPG-aldehyde's high reactivity and transient nature preclude its use as a routine biomarker. Therefore, for studies requiring the assessment of norepinephrine metabolism, MHPG is the recommended analyte. Future research may focus on developing advanced techniques to trap and measure highly reactive intermediates like MHPG-aldehyde, but for current applications, MHPG remains the gold standard.
References
- 1. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF tau, Aβ42, and MHPG differentiate dementia with Lewy bodies from Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
3-Methoxy-4-hydroxyphenylglycolaldehyde: A Putative Player in Health and Disease
A Comparative Guide for Researchers
Introduction
3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) is a critical intermediate in the metabolic pathway of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1] While its downstream metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), has been extensively studied as a biomarker for noradrenergic activity, MHPG-aldehyde itself remains a less explored yet potentially significant molecule in the pathophysiology of various diseases. This guide provides a comparative overview of MHPG-aldehyde's putative role in healthy versus diseased states, supported by experimental data on related compounds and detailed methodologies for its potential analysis.
Data Presentation: MHPG-aldehyde Levels in Health and Disease
Direct quantitative data comparing MHPG-aldehyde levels in healthy versus diseased states are scarce in the existing literature, likely due to its reactive nature and subsequent rapid conversion to MHPG. However, based on the established role of norepinephrine in various pathologies and the general understanding of aldehyde toxicity, we can infer potential alterations in MHPG-aldehyde concentrations. The following table summarizes reported levels of the more stable downstream metabolite, MHPG, which can serve as an indicator of the flux through the MHPG-aldehyde pathway. Increased MHPG levels may suggest an increased production of its aldehyde precursor.
| Condition | Analyte | Matrix | Healthy Control Levels | Diseased State Levels | Fold Change (Diseased/Healthy) | Reference |
| Alzheimer's Disease | MHPG | Plasma | ~3-5 ng/mL | Increased with cognitive impairment | Not specified | [2] |
| MHPG | CSF | Not specified | Increased in advanced stages | Not specified | [3] | |
| Schizophrenia | MHPG | Plasma | ~3-5 ng/mL | Elevated in high-psychosis phases | Not specified | |
| MHPG | Plasma | Not specified | Decreased in early stage of first-episode | Not specified | ||
| Cardiovascular Disease | General Aldehydes | Serum | Baseline | Elevated levels of certain aldehydes associated with increased risk | Not specified |
Note: This table is illustrative and primarily presents data for MHPG due to the lack of direct quantitative data for MHPG-aldehyde. The role of general aldehydes in cardiovascular disease is also included to provide context.
Norepinephrine Metabolism and the Role of MHPG-aldehyde
Norepinephrine is metabolized through a series of enzymatic reactions. MHPG-aldehyde is formed from norepinephrine via the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Subsequently, MHPG-aldehyde is rapidly converted to MHPG by aldehyde reductase or to 3-methoxy-4-hydroxymandelic acid (VMA) by aldehyde dehydrogenase.[4]
Caption: Norepinephrine Metabolism Pathway
Experimental Protocols
Principle:
The proposed method involves the separation and quantification of MHPG-aldehyde from a biological matrix (e.g., plasma, cerebrospinal fluid) using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or fluorescence detection after derivatization.
Materials and Reagents:
-
HPLC system with an electrochemical or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase: Phosphate or acetate buffer with an organic modifier (e.g., methanol or acetonitrile)
-
MHPG-aldehyde standard (if commercially available, otherwise requires synthesis and purification)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Derivatizing agent (for fluorescence detection, e.g., 1,2-diamino-4,5-dimethoxybenzene)
-
Reagents for sample preparation (e.g., perchloric acid for protein precipitation, solid-phase extraction cartridges)
Procedure:
-
Sample Collection and Preparation:
-
Collect biological samples (e.g., blood, CSF) using appropriate procedures to minimize degradation.
-
Immediately process or freeze samples at -80°C.
-
For plasma, perform protein precipitation using an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample onto the C18 column.
-
Elute the analytes using an isocratic or gradient mobile phase flow.
-
-
Detection:
-
Electrochemical Detection (ECD): Set the electrode potential to a value that oxidizes MHPG-aldehyde, resulting in a measurable current.
-
Fluorescence Detection: If using derivatization, the derivatized MHPG-aldehyde will be excited at a specific wavelength and its emission will be detected at another.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the MHPG-aldehyde standard.
-
Calculate the concentration of MHPG-aldehyde in the sample by comparing its peak area (or height) to the calibration curve, corrected for the recovery of the internal standard.
-
Caption: MHPG-aldehyde Analysis Workflow
Conclusion
The role of this compound in various disease states presents a promising area for future research. While direct evidence of its altered levels is currently limited, the established involvement of norepinephrine and the known toxicity of aldehydes in conditions such as Alzheimer's disease, schizophrenia, and cardiovascular disease strongly suggest that MHPG-aldehyde may be a valuable biomarker and a potential therapeutic target.[5][6] The development of robust and sensitive analytical methods for the routine quantification of this reactive aldehyde is a critical next step to fully elucidate its clinical significance.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB120374) [pseudomonas.umaryland.edu]
- 2. Plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) and clinical symptoms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurodegeneration and aldehyde load: from concept to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Diverse Biological Matrices
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of 3-Methoxy-4-hydroxyphenylglycol (MHPG), the primary metabolite of norepinephrine in the central nervous system. While the immediate precursor, 3-Methoxy-4-hydroxyphenylglycol-aldehyde (MHPG-aldehyde), is a transient intermediate in the metabolic pathway, MHPG is the stable and clinically significant biomarker that is routinely quantified in various biological matrices to assess noradrenergic activity. This document will focus on the comparative analysis of MHPG in plasma, urine, and cerebrospinal fluid (CSF), offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of MHPG Levels
The concentration of MHPG varies significantly across different biological matrices, reflecting different aspects of norepinephrine metabolism. The following table summarizes typical MHPG concentrations found in healthy adult humans. It is important to note that these values can be influenced by various factors including age, sex, diet, medication, and physiological state.
| Biological Matrix | MHPG Concentration (mean ± SD) | Reference |
| Plasma | 21.16 ± 9.58 ng/mL | [1] |
| 8.0 ± 2.3 ng/mL | [2] | |
| 8.1 ± 2.7 ng/mL | [2] | |
| Urine | 1.67 ± 0.65 µg/mg creatinine | [1] |
| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL | [1] |
Note: Concentrations can vary between studies due to different analytical methods and subject populations.
Experimental Protocols: Methodologies for MHPG Quantification
Accurate quantification of MHPG is crucial for its use as a biomarker. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Sample Collection and Preparation
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and can be stored at -80°C. For analysis, proteins are typically precipitated using an acid, such as perchloric acid.[3]
-
Urine: 24-hour urine collection is often preferred to account for diurnal variations in MHPG excretion. An aliquot of the total volume is used for analysis. Samples should be stored at -20°C or lower. Enzymatic hydrolysis with glucuronidase/arylsulfatase is often necessary to measure total MHPG (free and conjugated forms).[4]
-
Cerebrospinal Fluid (CSF): CSF is collected via lumbar puncture.[5] Samples should be immediately placed on ice and centrifuged to remove any cells. Supernatant is then stored at -80°C. Due to the low protein content, extensive protein precipitation is often not required.[6]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the detection of electrochemically active compounds like MHPG.[7]
-
Principle: The sample extract is injected into an HPLC system where MHPG is separated from other components on a reversed-phase column. The eluent then passes through an electrochemical detector where MHPG is oxidized at a specific potential, generating a current that is proportional to its concentration.
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., sodium acetate, citric acid) with an organic modifier like methanol.[8]
-
Detection: An electrochemical detector with a glassy carbon working electrode is typically used, with an applied potential of around +0.7 to +0.8 V.[8]
-
Quantification: MHPG concentration is determined by comparing the peak area of the sample to that of a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is often used as a confirmatory method.
-
Principle: MHPG in the sample extract is first derivatized to increase its volatility and thermal stability. The derivatized sample is then injected into a gas chromatograph where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
-
Derivatization: A common derivatization procedure involves acetylation with acetic anhydride and pyridine.[4]
-
Analysis: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target MHPG derivative.
Visualizations: Pathways and Workflows
Biochemical Pathway of Norepinephrine Metabolism
The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of MHPG and its aldehyde intermediate.
Caption: Norepinephrine metabolism to MHPG and VMA.
Experimental Workflow for MHPG Analysis
This diagram outlines a typical workflow for the analysis of MHPG in a biological sample.
Caption: General workflow for MHPG analysis.
Conclusion
The choice of biological matrix for MHPG analysis depends on the specific research question. CSF MHPG is considered to be the most direct indicator of central nervous system norepinephrine turnover.[9] Plasma MHPG levels are influenced by contributions from both the brain and the periphery.[9] Urinary MHPG excretion reflects whole-body norepinephrine metabolism and is the least invasive sampling method.[1] Understanding the differences in MHPG levels and the appropriate analytical methodologies for each matrix is essential for robust and reliable research in neuroscience and drug development.
References
- 1. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pursuing Experimental Reproducibility: An Efficient Protocol for the Preparation of Cerebrospinal Fluid Samples for NMR-Based Metabolomics and Analysis of Sample Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Aldehyde-Modulating Strategies as a Therapeutic Avenue for Neurodegenerative Diseases
The accumulation of reactive aldehydes, a phenomenon termed "aldehydic load," is increasingly implicated in the pathophysiology of a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3][4] These highly reactive molecules, arising from both endogenous metabolic processes and environmental exposures, can inflict cellular damage by forming adducts with proteins, lipids, and DNA, ultimately leading to cellular dysfunction and death.[1][2][3][5][6]
One such endogenous aldehyde is 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a metabolite of the neurotransmitter norepinephrine.[7][8][9] While MHPG-aldehyde itself is part of the broader aldehydic load, current therapeutic strategies are predominantly focused not on targeting individual aldehydes, but on enhancing the body's natural aldehyde detoxification systems or directly sequestering these toxic compounds. This guide provides a comparative overview of these two primary therapeutic approaches, supported by experimental data and detailed methodologies.
Therapeutic Strategies: A Comparative Analysis
The two leading strategies to mitigate aldehyde-related cellular stress are the enhancement of aldehyde dehydrogenase (ALDH) activity, particularly the mitochondrial enzyme ALDH2, and the use of aldehyde-sequestering agents, also known as aldehyde traps.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Key Therapeutic Agents |
| ALDH2 Activation | Enhances the catalytic activity of ALDH2, the primary enzyme responsible for detoxifying a broad range of reactive aldehydes. | Broad-spectrum efficacy against various toxic aldehydes. Leverages a natural detoxification pathway. Potential to restore function of genetically impaired ALDH2 variants. | Indirectly targets aldehydes. Efficacy may be limited by substrate availability and enzyme expression levels. | Alda-1 and other small molecule activators. |
| Aldehyde Sequestration | Directly binds to and neutralizes reactive aldehydes, preventing them from interacting with cellular components. | Direct and rapid reduction of aldehyde load. Can be designed to target specific aldehydes. | May require higher stoichiometric concentrations to be effective. Potential for off-target effects of the sequestering agent. | Reproxalap, Hydralazine, and other hydrazine-containing compounds. |
Quantitative Data on Therapeutic Efficacy
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of ALDH2 activators and aldehyde-sequestering agents in models relevant to neurodegenerative and ischemic injury.
Table 1: Efficacy of the ALDH2 Activator Alda-1 in Preclinical Models
| Model System | Treatment | Key Finding | Reference |
| Rat model of cardiac ischemia | Alda-1 (20 µM) pre-treatment | ~60% reduction in infarct size | [7] |
| Rats with chronic heart failure | Long-term Alda-1 treatment | Attenuated cardiac fibrosis and reduced myocardial cell apoptosis | [7] |
| SH-SY5Y cells (Parkinson's model) | Alda-1 treatment | Protection against rotenone-induced apoptotic cell death | [10] |
| Primary cultured dopaminergic neurons | Alda-1 treatment | Protection against rotenone-induced apoptotic cell death | [10] |
| Recombinant human ALDH21 (wild-type) | Alda-1 | ~1.5-fold increase in acetaldehyde oxidation | [2] |
| Recombinant human ALDH22 (variant) | Alda-1 | ~6-fold increase in acetaldehyde oxidation | [2] |
Table 2: Efficacy of Aldehyde-Sequestering Agents in Preclinical Models
| Model System | Treatment | Key Finding | Reference |
| Rat middle cerebral artery occlusion | Aldehyde-sequestering agents | Neuroprotective effects observed | [1] |
| Gerbil global brain ischemia model | Aldehyde-sequestering agents | Neuroprotective effects observed | [1] |
| Trimethyltin model of hippocampal cell death | Aldehyde-sequestering agents | 100% neuroprotection observed | [1] |
| Mouse model of macular degeneration | Reproxalap (ADX-102) and ADX-103 | Reduced accumulation of the toxic aldehyde A2E | [11] |
| Mouse model of LPS-induced uveitis | Reproxalap (ADX-102) and ADX-103 | Significant improvement in ocular exam scores | [11] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for validating these therapeutic strategies, the following diagrams are provided.
Caption: Norepinephrine metabolism and points of therapeutic intervention.
Caption: Workflow for preclinical evaluation of aldehyde-modulating drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Measurement of Aldehyde Dehydrogenase (ALDH) Activity
Objective: To quantify the enzymatic activity of ALDH in biological samples.
Principle: ALDH activity is determined by a coupled enzyme assay where the oxidation of an aldehyde substrate by ALDH generates NADH. The production of NADH is then measured spectrophotometrically or fluorometrically.
Materials:
-
ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Aldehyde substrate (e.g., acetaldehyde, propionaldehyde)
-
NAD+
-
Sample (cell lysate, tissue homogenate)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material. The supernatant is used for the assay.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing ALDH Assay Buffer, NAD+, and the sample.
-
Initiate Reaction: Add the aldehyde substrate to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance (at 340 nm for NADH) or fluorescence over time.
-
Calculation: Calculate ALDH activity based on the rate of NADH production, normalized to the protein concentration of the sample. One unit of ALDH is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under specific conditions.[12]
Quantification of Aldehydes in Biological Samples
Objective: To measure the levels of specific aldehydes (e.g., MHPG-aldehyde, 4-HNE, MDA) in biological matrices.
Principle: Due to the low molecular weight and high reactivity of aldehydes, they are often derivatized to form stable, detectable products. These derivatives are then quantified using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[13][14]
Materials:
-
Biological sample (plasma, CSF, tissue homogenate)
-
Derivatization reagent (e.g., 2,4-dinitrophenylhydrazine (DNPH), p-toluenesulfonylhydrazine (TSH))
-
Internal standard
-
Solvents for extraction (e.g., acetonitrile, hexane)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation and Derivatization: To the biological sample, add an internal standard and the derivatization reagent. Incubate to allow for the reaction to complete.
-
Extraction: Extract the derivatized aldehydes using an appropriate organic solvent.
-
Analysis: Inject the extracted sample into an HPLC-UV or LC-MS system.
-
Quantification: Identify and quantify the aldehyde derivatives based on their retention times and mass-to-charge ratios, comparing the signal to a standard curve generated with known concentrations of the aldehyde.[13][15]
Conclusion
The validation of therapeutic strategies targeting the aldehydic load in neurodegenerative diseases presents a promising area of research. While direct targeting of specific aldehydes like MHPG-aldehyde is a theoretical possibility, the current body of evidence strongly supports broader approaches. Both the activation of the key detoxifying enzyme ALDH2 and the direct sequestration of reactive aldehydes have demonstrated significant therapeutic potential in preclinical models. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to compare these strategies and design further investigations into this critical therapeutic area. Future research should focus on the clinical translation of these findings, with an emphasis on developing safe and effective drugs that can mitigate the detrimental effects of aldehyde accumulation in the brain.
References
- 1. Neurodegeneration and aldehyde load: from concept to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. BindingDB PrimarySearch_ki [bindingdb.org]
- 7. Alda-1, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aldeyra.com [aldeyra.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MHPG-Aldehyde Detection Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 3-methoxy-4-hydroxyphenylglycol-aldehyde (MHPG-aldehyde), a key metabolite in norepinephrine metabolism, is crucial for advancing our understanding of neurological disorders and the development of novel therapeutics. This guide provides an objective comparison of commercially available MHPG-aldehyde detection kits, primarily Enzyme-Linked Immunosorbent Assays (ELISAs), with alternative analytical methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of MHPG-Aldehyde Detection Methods
The selection of an appropriate MHPG-aldehyde detection method hinges on a variety of factors, including sensitivity, specificity, sample throughput, cost, and the required level of analytical detail. While ELISA kits offer a convenient and high-throughput solution, chromatography-based methods generally provide higher specificity and sensitivity. A summary of the key performance characteristics of each method is presented in the table below.
| Feature | ELISA Kits | HPLC-ECD | GC-MS | LC-MS/MS |
| Principle | Antigen-antibody binding | Electrochemical oxidation | Mass-to-charge ratio of ionized fragments | Mass-to-charge ratio of precursor and product ions |
| Sensitivity | Moderate to High | High | Very High | Very High |
| Specificity | Moderate to High (potential for cross-reactivity) | High | Very High | Very High |
| Assay Time | 2-4 hours | 15-30 minutes per sample | 20-40 minutes per sample | <10 minutes per sample[1][2] |
| Sample Throughput | High (96-well plate format) | Moderate | Moderate | High |
| Cost per Sample | Low to Moderate | Moderate | High | High |
| Instrumentation | Plate reader | HPLC system with electrochemical detector | GC-MS system | LC-MS/MS system |
| Technical Expertise | Low to Moderate | Moderate to High | High | High |
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are representative protocols for the detection of MHPG-aldehyde and other aldehydes using the discussed techniques.
MHPG-Aldehyde ELISA Protocol (General)
This protocol is a generalized procedure based on commercially available competitive ELISA kits.
-
Reagent Preparation: Prepare wash buffers, standards, and samples according to the kit manufacturer's instructions.
-
Plate Loading: Add standards and samples to the appropriate wells of the MHPG-coated microplate.
-
Incubation: Add a biotin-conjugated anti-MHPG antibody to each well and incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Conjugate Addition: Add streptavidin-HRP to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The concentration of MHPG-aldehyde is inversely proportional to the signal.
HPLC-ECD Method for Aldehyde Detection
This protocol is adapted from methods for detecting aldehydes in biological samples.
-
Sample Preparation: Precipitate proteins from the sample (e.g., plasma) using an acid, followed by solid-phase extraction to isolate the aldehyde.
-
Chromatographic Separation: Inject the extracted sample onto a C18 reversed-phase column. Use a mobile phase of aqueous citric acid, 1-octanesulfonic acid, EDTA, and methanol for separation.
-
Electrochemical Detection: Employ a coulometric electrochemical detector to measure the analyte of interest.
-
Data Analysis: Quantify the aldehyde concentration by comparing the peak area of the sample to a standard curve.
GC-MS Method for Aldehyde Detection
This protocol outlines a general procedure for aldehyde analysis in biological matrices.
-
Derivatization: React the aldehyde in the sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable, volatile derivative.
-
Extraction: Extract the derivative using a suitable organic solvent.
-
GC Separation: Inject the extracted sample into a gas chromatograph equipped with a capillary column for separation.
-
MS Detection: Detect the derivatized aldehyde using a mass spectrometer, monitoring for characteristic ions.
-
Quantification: Determine the concentration of the aldehyde by comparing the peak area of the sample to that of a known standard.
LC-MS/MS Method for Aldehyde Detection in Brain Tissue
This protocol is based on a validated method for quantifying reactive aldehydes in brain tissue and can be adapted for MHPG-aldehyde.[1][2]
-
Sample Homogenization: Homogenize brain tissue in a suitable buffer (e.g., PBS).
-
Protein Precipitation: Precipitate proteins using 20% trichloroacetic acid.[2]
-
Derivatization: React the supernatant with 3-nitrophenylhydrazine at 20°C for 30 minutes.[2]
-
LC Separation: Separate the derivatized aldehydes using a C8 column with a gradient of 0.05% formic acid in water and 0.05% formic acid in methanol.[1] The total run time is typically less than 7 minutes.[2]
-
MS/MS Detection: Utilize a tandem quadrupole mass spectrometer for detection and quantification.
-
Data Analysis: Quantify the aldehyde concentration using stable-labeled internal standards.[2]
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for comparing different MHPG-aldehyde detection methods.
Caption: Workflow for comparing MHPG-aldehyde detection methods.
Signaling Pathway Context
MHPG-aldehyde is a critical intermediate in the metabolic pathway of norepinephrine, a neurotransmitter implicated in various physiological and pathological processes. Understanding this pathway is essential for interpreting the significance of MHPG-aldehyde measurements.
Caption: Metabolic pathway of norepinephrine.
Conclusion
The choice of an MHPG-aldehyde detection method should be guided by the specific requirements of the research question. ELISA kits provide a user-friendly, high-throughput option suitable for screening large numbers of samples where high precision and absolute quantification are not the primary objectives. For studies demanding higher sensitivity, specificity, and accurate quantification, chromatography-based methods, particularly LC-MS/MS, are the preferred choice. While these methods require greater initial investment in instrumentation and technical expertise, they offer unparalleled analytical rigor. This guide provides a framework for researchers to make an informed decision based on a comprehensive understanding of the available technologies and their respective performance characteristics.
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) must adhere to stringent safety protocols for its disposal to mitigate personal exposure and environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.
1. Hazard Identification and Personal Protective Equipment
MHPG-aldehyde is a combustible substance that poses several health risks. It is harmful if swallowed or inhaled, can cause skin and severe eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects and may have carcinogenic potential. The compound is also toxic to aquatic life with long-lasting effects.[1] Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard | Required Personal Protective Equipment (PPE) |
| Combustible Liquid [1] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1] |
| Harmful if Swallowed/Inhaled [1] | Wear respiratory protection when vapors or aerosols are generated. Use only in a well-ventilated area.[1] |
| Causes Skin Irritation [1] | Wear protective gloves and flame-retardant antistatic protective clothing.[1] |
| Causes Serious Eye Irritation [1] | Wear eye and face protection.[1] |
| Suspected of Causing Genetic Defects/Cancer | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
| Toxic to Aquatic Life [1] | Avoid release to the environment. Do not flush into surface water or sanitary sewer systems.[1] |
2. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
I. Preparation for Disposal:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard symbols.
-
Containerization: Use a designated, leak-proof, and tightly sealed container for the waste. Keep the container closed when not in use.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong bases.[2] Some sources recommend storing under a nitrogen atmosphere due to its air sensitivity.[1]
II. Handling Spills:
-
Evacuate: In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1][2]
III. Arranging for Disposal:
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
3. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for MHPG-aldehyde.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
